The table below outlines the primary molecular target and biological consequences of Tiagabine hydrochloride action:
| Aspect | Detail |
|---|---|
| Primary Target | GABA Transporter 1 (GAT-1) [1] [2] [3] |
| Primary Effect | Inhibition of GABA reuptake into presynaptic neurons and glia [1] [2] [4] |
| Biological Outcome | Increase in extracellular GABA levels; Prolongation of GABA-mediated inhibitory postsynaptic potentials [1] [4] |
| Therapeutic Outcomes | Anticonvulsant, potential neuroprotective, and anxiolytic effects [1] [5] [2] |
The pharmacological profile of this compound is characterized by the following quantitative data:
| Parameter | Value / Detail |
|---|---|
| IC₅₀ for [³H]GABA uptake (synaptosomes) | 67 nM [6] [7] |
| IC₅₀ for [³H]GABA uptake (neurons) | 446 nM [8] |
| IC₅₀ for [³H]GABA uptake (glia) | 182 nM [8] |
| In Vivo Efficacy (Mouse PD Model) | 5 mg/kg (i.p.) attenuated microglial activation and dopaminergic neurodegeneration [5] |
| In Vitro Formulation (for research) | Soluble to 50 mM in water and to 100 mM in DMSO [6] |
| Protein Binding | 96% [2] |
| Metabolism | Primarily by cytochrome P450 enzyme CYP3A4 [2] [4] |
Key findings from preclinical studies provide evidence for its mechanism and potential applications.
1. Neuroprotection in Parkinson's Disease Models
2. Enhancement of Inhibitory Neurotransmission
Beyond its established role as an anticonvulsant, research into this compound suggests several promising directions, largely stemming from its core mechanism of enhancing GABAergic tone.
The following diagram illustrates the primary mechanism of action of this compound at a synaptic level.
This diagram shows Tiagabine blocking the GAT-1 transporter, increasing GABA availability in the synapse to enhance receptor activation and inhibitory signaling [1] [2] [3].
As a selective GAT-1 inhibitor, this compound is a precise tool for modulating GABAergic systems. Its well-defined mechanism, robust experimental data, and potential applications beyond epilepsy make it a valuable compound for neurological and psychiatric research. The provided tables and experimental details can serve as a quick reference for designing future studies.
The table below summarizes the core quantitative pharmacokinetic parameters of Tiagabine.
| Parameter | Findings/Value | Notes & Context |
|---|---|---|
| Absorption | ||
| • Absolute Bioavailability | ~90% [1] [2] | |
| • Tmax (Time to Cmax) | ~0.75-1 hour (fasting) [1]; ~2.5 hours (with food) [2] | Food slows rate but does not affect extent (AUC) of absorption [2]. |
| • Linear Kinetics | Yes [2] | Proportional Cmax and AUC across 2-24 mg single-dose range [1]. |
| Distribution | ||
| • Plasma Protein Binding | ~96% [1] [3] [2] | Primarily to albumin and α1-acid glycoprotein [1] [2]. |
| • Apparent Volume of Distribution | 1.3-1.6 L/kg [4] | |
| Metabolism | ||
| • Primary Pathway | Hepatic, via CYP3A4 isoform [2] [4] | Thiophene ring oxidation to 5-oxo-tiagabine and glucuronidation [2]. |
| • Active Metabolites | None identified; 5-oxo-tiagabine is inactive [2]. | |
| Excretion | ||
| • Half-life (t½) | 7-9 hours (healthy, non-induced) [1] [3] [2]; 2-5 hours (with enzyme-inducing AEDs) [2] [4] | |
| • Clearance | ~109 mL/min (healthy) [3] [2] | Increased by 60%+ in patients on enzyme-inducing drugs [2]. |
| • Route of Elimination | Feces (~63%), Urine (~25%) [3] [2] | Primarily as metabolites; only ~2% excreted unchanged [2]. |
Understanding how these parameters are determined is crucial for researchers. Here are methodologies from key studies:
The following diagram illustrates the primary metabolic fate and disposition of Tiagabine in the human body.
> Visual summary of Tiagabine's absorption, distribution, metabolism, and excretion (ADME) process.
Tiagabine hydrochloride (TGB) is a widely used anticonvulsant medication approved for the treatment of epilepsy, with off-label applications for anxiety disorders, panic disorders, posttraumatic stress disorders, and neuropathic pain. As a derivative of nipecotic acid, TGB functions by selectively inhibiting the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), thereby increasing GABA concentration in presynaptic neurons and glial cells to enhance inhibitory neurotransmission. The chemical structure of TGB consists of a nipecotic acid moiety connected via an aliphatic chain to a lipophilic anchor containing two methyl-thienyl groups, which facilitates blood-brain barrier penetration. This molecular architecture combines hydrophilic and hydrophobic regions that significantly influence its protein binding behavior and pharmacokinetic properties [1].
The binding of TGB to serum proteins, particularly albumin, represents a critical determinant of its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). Research indicates that approximately 96% of circulating TGB is bound to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein. This extensive binding significantly affects the volume of distribution and elimination half-life (ranging from 4-9 hours) of TGB, with important implications for dosing regimens and therapeutic efficacy. Understanding the precise mechanisms underlying TGB-albumin interactions provides valuable insights for drug optimization and clinical application, particularly given the narrow therapeutic index of antiepileptic drugs and the potential for protein binding-mediated drug interactions [2] [1].
Human serum albumin (HSA) and bovine serum albumin (BSA) serve as model proteins for studying drug-protein interactions due to their structural homology (approximately 76% sequence similarity) and well-characterized binding properties. HSA is a single-chain, nonglycosylated, heart-shaped globular protein comprising 585 amino acid residues organized into three homologous domains (I, II, and III), each containing two helical subdomains (A and B). The primary drug binding sites are located in subdomains IIA and IIIA, with tryptophan-214 (Trp-214) in subdomain IIA serving as a key fluorescent reporter for binding interactions. BSA shares similar structural characteristics but contains 583 amino acids and two tryptophan residues (Trp-134 and Trp-213), which can complicate spectroscopic analyses [2] [3] [4].
Table 1: Experimentally Determined Binding Parameters of Tiagabine with Serum Albumins
| Parameter | HSA System | BSA System | Experimental Conditions | Technique |
|---|---|---|---|---|
| Binding Constant (Kₐ) | ~10⁵ M⁻¹ | ~10⁵ M⁻¹ | PBS, pH 7.4, 298K | Fluorescence quenching [2] [5] |
| Number of Binding Sites (n) | ~1 | ~1 | PBS, pH 7.4, 298K | Fluorescence quenching [2] |
| Thermodynamic ΔH | >0 (endothermic) | >0 (endothermic) | PBS, pH 7.4, 298K | Isothermal Titration Calorimetry [2] |
| Thermodynamic ΔS | >0 (entropy-driven) | >0 (entropy-driven) | PBS, pH 7.4, 298K | Isothermal Titration Calorimetry [2] |
| Primary Binding Site | Sudlow site II (subdomain IIIA) | Sudlow site II (subdomain IIIA) | Competitive displacement | Site-marker experiments [2] |
| Thermal Stability Shift (ΔTₘ) | Slight increase | Slight increase | PBS, pH 7.4 | Differential Scanning Calorimetry [2] |
Table 2: Structural and Biophysical Properties of Serum Albumins in Tiagabine Binding
| Property | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) | Significance in Tiagabine Binding |
|---|---|---|---|
| Molecular Weight | 66.5 kDa | 66.4 kDa | Determines molar concentration calculations [2] |
| Amino Acid Residues | 585 | 583 | Structural homology affects binding site similarity [2] |
| Tryptophan Residues | Trp-214 (domain II) | Trp-134 (domain I), Trp-213 (domain II) | Fluorescence quenching response varies [2] |
| Primary Binding Sites | IIA (warfarin site), IIIA (ibuprofen site) | IIA (warfarin site), IIIA (ibuprofen site) | Tiagabine preferentially binds to site IIIA [2] |
| Extinction Coefficient | 35,700 M⁻¹cm⁻¹ | 44,720 M⁻¹cm⁻¹ | Important for concentration determination [2] |
| Isoelectric Point | 4.9 | 4.9 [5] | Affects electrostatic interactions at physiological pH [5] |
The binding affinity between TGB and serum albumins falls within the moderate range (∼10⁵ M⁻¹), which balances adequate free drug concentrations for pharmacological activity with sufficient protein binding to prolong circulation time. The thermodynamic signature of the interaction (ΔH > 0, ΔS > 0) indicates that hydrophobic forces represent the primary driving mechanism for complex formation, with minimal contributions from hydrogen bonding or electrostatic interactions. This observation aligns with TGB's chemical structure featuring substantial aromatic systems and aliphatic chains that can engage in hydrophobic interactions with binding pocket residues [2].
The binding site specificity of TGB has been conclusively determined through competitive displacement experiments using established site markers. Dansylsarcosine (a specific marker for Sudlow site II) effectively displaces TGB from both HSA and BSA, while dansylamide (a site I marker) shows minimal interference. This pattern confirms that TGB primarily occupies the ibuprofen binding site (Sudlow site II) located in subdomain IIIA, which preferentially accommodates small, aromatic, carboxylic acid-containing compounds. This binding localization has significant implications for potential drug-drug interactions, as co-administered medications targeting site II could displace TGB and alter its free concentration [2].
Fluorescence spectroscopy represents the most widely employed technique for investigating TGB-albumin interactions due to the intrinsic fluorescence of tryptophan residues in albumin proteins. The experimental protocol involves the following steps:
Sample Preparation: Prepare HSA/BSA solutions in phosphate buffer saline (PBS; 0.1 M, pH 7.40) at concentrations of 2.4 μM for HSA and 0.7 μM for BSA. Prepare TGB stock solution in the same buffer with concentration verified spectrophotometrically. For HSA, use an extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm; for BSA, use 44,720 M⁻¹cm⁻¹ [2].
Titration Procedure: Maintain constant protein concentration while incrementally adding TGB solution (typically 0-28.8 μM for HSA and 0-16.8 μM for BSA). After each addition, allow the solution to equilibrate for 2-5 minutes before measurement. Perform experiments at constant temperature (298K) using a thermostatted cell holder [2] [5].
Spectral Acquisition: Set excitation wavelength to 280 nm and record emission spectra from 300-450 nm. Use slit widths of 5 nm for excitation and 10 nm for emission. Perform triplicate measurements to ensure reproducibility. Correct all fluorescence intensities for inner filter effects using the equation: F_corr = F_obs × 10^(A_ex + A_em)/2, where A_ex and A_em represent absorbance at excitation and emission wavelengths, respectively [2].
Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + K_SV[Q] = 1 + k_qτ₀[Q], where F₀ and F represent fluorescence intensities in the absence and presence of quencher, [Q] is quencher concentration, K_SV is the Stern-Volmer constant, k_q is the bimolecular quenching rate constant, and τ₀ is the average fluorescence lifetime of the protein without quencher (typically ∼10⁻⁸ s for albumins). A linear Stern-Volmer plot typically indicates a single quenching mechanism, while upward curvature suggests combined static and dynamic quenching [5] [3].
Binding Parameters: Determine binding constant (Kₐ) and number of binding sites (n) using the modified Stern-Volmer equation: log[(F₀ - F)/F] = logKₐ + nlog[Q]. Plot log[(F₀ - F)/F] versus log[Q] to obtain Kₐ from the y-intercept and n from the slope [3].
The following Graphviz diagram illustrates the complete experimental workflow for fluorescence-based binding studies:
Experimental workflow for fluorescence spectroscopy binding studies
For TGB, fluorescence quenching studies demonstrate a static quenching mechanism, confirmed by complementary lifetime measurements showing minimal changes in fluorescence decay profiles upon TGB binding. The calculated bimolecular quenching constant (k_q) typically exceeds 2×10¹⁰ M⁻¹s⁻¹, further supporting static quenching through complex formation in the ground state. The binding stoichiometry of approximately 1:1 across multiple studies indicates specific site binding rather than nonspecific interactions [2] [5].
ITC provides direct measurement of the thermodynamic parameters associated with TGB-albumin binding through precise monitoring of heat changes during the interaction:
Instrument Calibration: Perform electrical calibration of the ITC instrument according to manufacturer specifications. Verify baseline stability with matched buffer solutions in both sample and reference cells [2].
Sample Preparation: Prepare HSA/BSA solutions in PBS (pH 7.4) at concentrations of 40-100 μM. Prepare TGB solution in identical buffer at 10-20 times higher concentration than protein. Ensure exact buffer matching by dialyzing protein stock against PBS and using the dialysis buffer for ligand preparation. Degas all solutions under mild vacuum for 10-15 minutes to eliminate air bubbles [2].
Titration Protocol: Load protein solution (185 μL) into the sample cell and TGB solution into the syringe. Program an automated titration sequence consisting of 20 injections of 2 μL each with 1.5-2 minute intervals between injections to allow complete equilibration. Maintain constant stirring at 750 rpm and temperature at 298K throughout the experiment [2].
Control Experiment: Perform identical titration of TGB into buffer alone to measure dilution heats, which must be subtracted from the protein-ligand titration data [2].
Data Analysis: Integrate raw heat signals per injection and fit to a single-site binding model using appropriate software (e.g., MicroCal Origin). The fitting procedure yields the binding constant (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). Calculate the free energy change using the relationship: ΔG = ΔH - TΔS = -RTlnKₐ, where R is the gas constant and T is absolute temperature [2].
ITC measurements confirm the endothermic nature (ΔH > 0) of TGB binding to both HSA and BSA, with entropic contribution (TΔS > 0) serving as the driving force for the interaction. This thermodynamic signature strongly supports hydrophobic interactions as the primary binding mechanism, consistent with the structural features of TGB and the characteristics of Sudlow site II [2].
Determining binding site specificity represents a crucial aspect of characterizing drug-protein interactions:
Probe Selection: Employ dansylsarcosine as a specific marker for Sudlow site II (ibuprofen site) and dansylamide for Sudlow site I (warfarin site). Prepare stock solutions of markers in PBS or methanol [2].
Competitive Displacement: Pre-incubate albumin (2.4 μM for HSA, 0.7 μM for BSA) with site marker (at concentrations equimolar to protein) for 10 minutes. Titrate TGB into the protein-marker complex while monitoring fluorescence emission with excitation at 350 nm and emission from 380-670 nm [2].
Data Interpretation: Significant decreases in marker fluorescence intensity upon TGB addition indicate competitive displacement from the same binding site. Minimal fluorescence changes suggest distinct binding sites with no competition [2].
For TGB, competitive experiments demonstrate direct competition with dansylsarcosine but not with dansylamide, providing compelling evidence for specific binding to Sudlow site II in both HSA and BSA. This finding has important implications for predicting potential drug-drug interactions in clinical settings where multiple site II-binding medications might be co-administered [2].
Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (190-260 nm) of albumin (1-2 μM) in the absence and presence of TGB (at 1:1 to 1:6 molar ratios) using a 1 mm pathlength cell. Perform measurements in PBS at 298K with appropriate buffer baseline subtraction. Analyze secondary structure content using algorithms like SELCON3 or CONTIN. For TGB, CD spectra show minimal changes in α-helical content, indicating no significant alterations to protein secondary structure upon binding [2] [5].
Differential Scanning Calorimetry (DSC): Load protein samples (40 μM) with and without equimolar TGB into the calorimeter cell. Use matched buffer as reference. Perform scans from 298K to 363K at a rate of 200K/h. Analyze thermograms to determine midpoint unfolding temperature (Tₘ) and calorimetric enthalpy (ΔH_cal). DSC measurements reveal a slight increase in thermal stability of both HSA and BSA upon TGB binding, manifested as a small but consistent increase in Tₘ values [2].
Three-Dimensional Fluorescence Spectroscopy: Acquire excitation-emission matrix spectra by scanning excitation wavelengths from 200-400 nm in 5 nm increments while recording emission from 200-450 nm. Compare contour plots of albumin alone and in complex with TGB (at 1:6 molar ratio) to identify changes in fluorescence characteristics. For TGB-albumin systems, 3D fluorescence shows no significant shifts in peak positions or intensities, confirming the absence of major conformational changes [2].
Molecular docking simulations provide atomic-level insights into TGB-albumin interactions and binding geometry:
Protein Preparation: Obtain crystal structures of HSA (PDB ID: 2BXG) and BSA (PDB ID: 4OR0) from the Protein Data Bank. Remove water molecules, ions, and co-crystallized ligands. Add polar hydrogen atoms and assign Kollman united-atom partial charges. Minimize energy using appropriate force fields [2].
Ligand Preparation: Generate 3D structure of TGB using chemical drawing software (e.g., ChemDraw). Optimize geometry using molecular mechanics methods (e.g., Materials Studio Discover Minimization tool). Assign Gasteiger charges and define rotatable bonds [2].
Docking Simulation: Define grid boxes encompassing Sudlow site II (subdomain IIIA) with dimensions 126Å × 126Å × 126Å to ensure complete coverage of the binding pocket. Perform docking calculations using AutoDock 4.2.5.1 or similar software with Lamarckian genetic algorithm parameters. Run multiple docking simulations (≥100 runs) with population size of 150 and maximum number of 2,500,000 energy evaluations [2].
Cluster Analysis: Group resulting conformations by root-mean-square deviation (RMSD) tolerance of 2.0Å. Select the lowest-energy conformation from the most populated cluster as the predicted binding mode [2].
Docking results consistently position TGB within Sudlow site II of both HSA and BSA, with the nipecotic acid moiety oriented toward the entrance of the binding pocket and the lipophilic di-thienyl groups buried deep within the hydrophobic cavity. This orientation facilitates hydrophobic interactions with nonpolar residues while allowing potential hydrogen bonding between the carboxylic acid group of TGB and polar residues near the binding site entrance. The computational models show excellent agreement with experimental site marker competition data [2].
The following Graphviz diagram illustrates the key binding interactions between TGB and serum albumin:
Molecular interactions between tiagabine and serum albumin
The extensive plasma protein binding of TGB (∼96%) significantly influences its pharmacokinetic behavior and therapeutic application. As only the unbound drug fraction can cross biological membranes to reach target sites in the central nervous system, the equilibrium between bound and free TGB represents a critical determinant of anticonvulsant efficacy. The moderate binding affinity (Kₐ ∼10⁵ M⁻¹) provides an optimal balance—sufficiently strong to prolong circulation half-life (4-9 hours) but weak enough to ensure adequate free drug concentrations for pharmacological activity. This balance contributes to TGB's linear pharmacokinetics across therapeutic dose ranges (2-24 mg), with dose-proportional increases in C_max and AUC values [2] [1].
The specific binding of TGB to Sudlow site II creates potential for pharmacokinetic interactions with other site II-binding drugs such as ibuprofen, fenamate NSAIDs, and various profens. However, in vitro studies demonstrate that TGB binding remains unaffected by common antiepileptic drugs including phenytoin, carbamazepine, and phenobarbital. A small but statistically significant decrease in TGB protein binding (from 96.3% to 94.8%) occurs in the presence of valproate, though the clinical relevance of this modest change appears limited. More substantial displacement interactions may occur with highly protein-bound drugs like salicylates and naproxen, potentially increasing free TGB concentrations and necessitating dosage adjustments [1].
Recent research has explored encapsulation strategies to modify TGB-albumin interactions and optimize delivery. Complex coacervate core micelles (C3Ms) formed using cationic PVPEVB and anionic PSS polymers can effectively encapsulate BSA while maintaining its structural integrity and TGB-binding functionality. These nanostructured systems demonstrate several advantages for protein delivery, including enhanced stability against environmental stressors and controlled release properties. Spectroscopic analyses confirm that BSA retains its native conformation within C3Ms, with only minor decreases in CD signal intensity at 208 nm and 222 nm without peak shifting, indicating preservation of α-helical secondary structure [5].
Importantly, BSA encapsulated within PVPEVB/PSS C3Ms maintains strong TGB binding affinity (Kₐ ∼10⁵ M⁻¹) comparable to free BSA, demonstrating that such delivery systems can preserve biological functionality while offering potential benefits for targeted therapy. The binding mechanism remains primarily static quenching, with hydrophobic interactions driving complex formation. This preservation of binding characteristics within advanced delivery platforms suggests opportunities for developing tailored formulations that modulate TGB pharmacokinetics without compromising its interaction with carrier proteins [5].
The interaction between this compound and serum albumin represents a well-characterized model system for understanding drug-protein binding phenomena. Comprehensive biophysical studies have established that TGB binds moderately (Kₐ ∼10⁵ M⁻¹) and specifically to Sudlow site II (subdomain IIIA) of both HSA and BSA through predominantly hydrophobic interactions, without inducing significant conformational changes in the protein structure. This binding profile contributes favorably to TGB's pharmacokinetic properties, balancing adequate free drug concentrations for pharmacological activity with sufficient protein binding to prolong circulation time.
GABA transporter 1 (GAT1), encoded by the SLC6A1 gene, serves as the principal neuronal transporter responsible for regulating extracellular γ-aminobutyric acid (GABA) levels throughout the mammalian central nervous system. As a member of the solute carrier 6 (SLC6) transporter family, GAT1 utilizes the sodium and chloride electrochemical gradients across the synaptic plasma membrane to drive GABA reuptake from the synaptic cleft, with each GABA molecule co-transported with Na+ and Cl− ions according to a specific stoichiometry [1]. This transporter is predominantly expressed in key brain regions including the cerebral cortex, hippocampus, and basal ganglia, where it localizes to both presynaptic neurons and astrocytes [1] [2]. The strategic positioning of GAT1 enables precise spatiotemporal control of GABAergic signaling, making it a critical regulator of neuronal excitability and network synchronization.
The transport mechanism of GAT1 follows the alternating access model characteristic of neurotransmitter sodium symporters (NSSs), transitioning through outward-open, occluded, and inward-open conformations during the transport cycle [1]. These conformational changes are primarily mediated by transmembrane domains TM1 and TM6, each consisting of two helical segments connected by hinge regions within the lipid bilayer [1]. These hinge regions form the substrate-binding pocket (S1) while simultaneously coordinating the binding of sodium ions (at sites Na1 and Na2) and chloride ions [1]. Through this sophisticated mechanism, GAT1 rapidly clears GABA from the synaptic cleft following its release from synaptic vesicles, thereby terminating GABAergic inhibitory postsynaptic potentials and maintaining the appropriate balance between excitation and inhibition in neural circuits [1] [3].
Tiagabine hydrochloride (commercially known as Gabitril) is chemically designated as (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid and represents the only FDA-approved GAT1-selective inhibitor currently available for clinical use [4]. The drug features a molecular scaffold common to many GAT1 inhibitors, consisting of a cyclic amino acid (nipecotic acid) linked via an alkyl chain to a lipophilic diaryl moiety [5]. This structural configuration is essential for its pharmacological activity, as the nipecotic acid component mimics the GABA structure, enabling recognition at the substrate-binding site, while the lipophilic anchor enhances membrane permeability and extends residence time within the central nervous system.
The pharmacodynamic profile of tiagabine demonstrates high-affinity binding to GAT1 with inhibition constants (K(i)) in the nanomolar range. Experimental studies report IC({50}) values of approximately 290-390 nM in cellular uptake assays [1], consistent with its potent anticonvulsant effects observed in both preclinical models and clinical settings. Tiagabine exhibits mixed-type inhibition characteristics, displaying properties of both competitive and non-competitive inhibition mechanisms [1] [5]. This unique inhibitory profile suggests a multistep binding process where tiagabine initially interacts with the substrate-binding site in the outward-open conformation before stabilizing the transporter in an inward-open state, effectively stalling the transport cycle [1]. The (R)-enantiomer of tiagabine demonstrates significantly greater potency than its (S)-counterpart, highlighting the stereoselective nature of GAT1 inhibition [4].
Table 1: Pharmacological Properties of Tiagabine
| Parameter | Value | Experimental Context |
|---|---|---|
| IC(_{50}) (GABA uptake) | 290 ± 60 nM - 390 ± 30 nM | HEK293S cells expressing human GAT1 [1] |
| K(_i) (GABA uptake) | 67 nM | Rat brain synaptosomes [4] |
| K(_d) (NO711 binding) | 50-80 nM | Mouse and human GAT1 membranes [6] |
| Structural Motif | Nipecotic acid + lipophilic diaryl moiety | 4,4-bis(3-methyl-2-thienyl)-3-butenyl chain [4] |
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the atomic-resolution structure of GAT1 in complex with tiagabine, revealing critical insights into the molecular mechanism of transport inhibition. The structure of full-length, wild-type human GAT1 determined at 3.8 Å resolution captures the transporter in an inward-open conformation with tiagabine bound beneath the substrate-binding site, effectively blocking the intracellular GABA release pathway [1]. This structural observation provides a direct explanation for tiagabine's ability to stall the transport cycle, as the drug binding prevents the conformational transitions necessary for GABA release into the cytoplasm. The GAT1 architecture comprises the canonical LeuT fold with 12 transmembrane helices (TM1-TM12) organized around an inverted pseudo-twofold symmetry axis [1] [6].
A particularly revealing structural feature concerns the intracellular gate mechanism, where tiagabine binding disrupts key interactions that normally facilitate gate opening. Specifically, the ordered N-terminal segment of TM1a bends away from the protein core around TM7, breaking the characteristic W47 (TM1a)-N310 (TM6b) and R44 (TM1a)-D410 (TM8) interactions that stabilize the closed intracellular gate in outward-open and occluded conformations [1]. This unique TM1a conformation in GAT1, observed in a full-length construct without stabilizing mutations, may represent either a consequence of specific tiagabine interactions or a distinctive feature of GAT1 compared to other NSS family members [1]. Additional structural details include a unique insertion in TM10 (Ser456 or Gly457) that forms a π-helix turn, facilitating extracellular gate closure through interactions with Thr290 in TM6 [6].
The structural data support a two-step inhibition mechanism where tiagabine initially binds to the substrate-binding site when GAT1 adopts an outward-open conformation, consistent with competitive inhibition characteristics. Following this initial binding, tiagabine stabilizes the transporter in an inward-open conformation, preventing the return to outward-facing states and effectively stalling the transport cycle in a non-productive conformation [1]. This mechanism aligns with the observed mixed-type inhibition profile, where tiagabine exhibits properties of both competitive inhibition (competing with GABA for initial binding) and non-competitive inhibition (trapping the transporter in an inactive conformation) [1] [5]. The structural evidence thus resolves the long-standing question of how tiagabine achieves its unique pharmacodynamic profile, explaining earlier functional observations that seemed contradictory when assuming the drug merely locked GAT1 in an outward-open conformation [1].
Table 2: Key Structural Features of GAT1 in Complex with Tiagabine
| Structural Element | Feature | Functional Significance |
|---|---|---|
| Overall Conformation | Inward-open state | Tiagabine blocks intracellular GABA release pathway [1] |
| TM1a Position | Bent away from protein core around TM7 | Opens intracellular pathway; breaks gate interactions [1] |
| TM10 Insertion | Ser456/Gly457 forming π-helix | Facilitates extracellular gate closure [6] |
| Extracellular Gate | Closed conformation | Network of H-bonds between TM1, TM6, TM3, and TM10 [6] |
| Intracellular Gate | Disrupted interactions | Broken W47-N310 and R44-D410 interactions [1] |
Figure 1: Molecular Mechanism of GAT1 Inhibition by Tiagabine - The diagram illustrates the normal GABA transport cycle (black arrows) and the two-step inhibition mechanism by tiagabine (green and red elements). Tiagabine initially binds competitively to the outward-open conformation, then traps the transporter in an inward-open state, stalling the transport cycle [1].
Radiolabeled GABA uptake assays represent the standard methodology for evaluating GAT1 inhibitory potency and determining IC(_{50}) values for candidate compounds. The protocol typically involves expressing human GAT1 in mammalian cell systems such as HEK293S or Sf9 insect cells, followed by measurement of [³H]-GABA uptake in the presence of varying inhibitor concentrations [1] [6]. Cells are incubated with [³H]-GABA for specified durations (typically 5-15 minutes), rapidly washed to remove extracellular radioactivity, and then lysed for scintillation counting. Competition binding assays using the high-affinity GAT1 inhibitor NO711 provide an alternative approach for determining dissociation constants (K(_d)), with binding measured in membrane preparations using LC-ESI-MS/MS detection [6]. These functional assays enable quantitative assessment of inhibitor potency and facilitate structure-activity relationship studies for drug development.
For detailed uptake assay protocol:
Cryo-electron microscopy has emerged as the primary technique for determining high-resolution structures of membrane proteins like GAT1. The technical challenges associated with small membrane proteins (approximately 60 kDa for GAT1) have been addressed through innovative approaches including epitope transfer strategies, where specific intracellular loop sequences are engineered to enable binding of conformation-stabilizing Fab fragments [6]. For rGAT1 structure determination, researchers created a chimera containing modified intracellular loops 3 and 5 (IL3 and IL5) to facilitate interaction with the 9D5 Fab fragment previously used for dDAT crystallization [6]. This approach significantly improves particle alignment and reconstruction resolution while preserving native transport function and inhibitor sensitivity.
Sample preparation represents a critical factor in successful cryo-EM studies of GAT1. Purification typically involves extraction in lauryl maltose neopentyl glycol (LMNG), which enhances thermal stability compared to traditional DDM detergent (increasing Tm from 47.6°C to 59.4°C) [1]. The purified GAT1-Fab complex is applied to cryo-EM grids, vitrified using liquid ethane, and imaged under cryogenic conditions. Image processing involves iterative rounds of 2D and 3D classification to isolate homogeneous particle populations, followed by high-resolution reconstruction and atomic model building [1] [6]. These methodological advances have pushed the boundaries of cryo-EM, enabling structure determination of small membrane proteins without extensive thermostabilizing mutations that might alter physiological function.
Table 3: Key Experimental Parameters for GAT1 Functional Characterization
| Method | Key Parameters | Typical Values/Outcomes |
|---|
| [³H]-GABA Uptake Assay | Cell system: HEK293S or Sf9 Incubation: 5-15 min, 37°C GABA concentration: 10-50 nM | IC(_{50}) tiagabine: 290-390 nM [1] K(_m) GABA: 4.2-11 μM [6] | | Inhibitor Binding Assay | Membrane preparations Detection: LC-ESI-MS/MS Ligand: NO711 | K(_d) NO711: 50-80 nM [6] | | Cryo-EM Sample Prep | Detergent: LMNG Stabilizer: Fab fragments Thermal stability: Tm = 59.4°C | Resolution: 3.1-3.8 Å [1] [6] |
Tiagabine's primary clinical application remains the adjunctive treatment of focal seizures in patients with epilepsy, particularly partial seizures with or without secondary generalization [3] [4]. Its therapeutic effect stems directly from GAT1 inhibition, which elevates synaptic GABA levels and prolongs inhibitory postsynaptic potentials, thereby counteracting the neuronal hyperexcitability underlying seizure activity [3]. Beyond its established antiepileptic indications, preclinical evidence suggests potential utility of tiagabine for several off-label applications, including bipolar disorder, anxiety disorders, neuropathic pain, and alcohol withdrawal syndrome [1] [3]. These potential expansions of clinical application are supported by the fundamental role of GABAergic dysfunction across multiple neurological and psychiatric conditions, though robust clinical trial data for these indications remains limited.
The pharmacological profile of tiagabine exhibits interesting interactions with other neuromodulatory systems. Experimental evidence demonstrates that tiagabine modulates the ataxia and anticonvulsant effects of gaboxadol, a selective extrasynaptic GABAA receptor agonist, suggesting functional connectivity between synaptic GABA reuptake and extrasynaptic receptor activation [2]. Combination studies with EF1502, a dual GAT1/BGT1 inhibitor, reveal synergistic anticonvulsant effects, highlighting the potential for multi-target therapeutic strategies that simultaneously address synaptic and extrasynaptic GABA clearance mechanisms [2]. These findings suggest that future GAT1-targeting therapeutics might be optimized for specific neural circuits or receptor populations to enhance efficacy while minimizing side effects.
In vivo magnetic resonance spectroscopy studies in halothane-anesthetized rats provide insights into the metabolic consequences of GAT1 inhibition at a systems level. Administration of tiagabine (30 mg/kg, i.p.) resulted in modest, non-significant reductions in glucose oxidation and neurotransmitter cycling in both glutamatergic (↓18% CMR({glc(ox)Glu}), ↓11% V({cyc(Glu-Gln)})) and GABAergic neurons (↓18-25% CMR({glc(ox)GABA}), V({cyc(GABA-Gln)})) [7]. These observations suggest that any attenuation of GABA metabolism following tiagabine administration may represent an indirect response to reduced glutamatergic drive rather than direct compensatory mechanisms within GABAergic neurons themselves [7].
The metabolic studies further demonstrated that tiagabine-treated rats showed no significant differences in tissue amino acid levels or (^{13})C enrichments from [2-(^{13})C]acetate compared to controls [7]. This metabolic stability despite significant functional modulation of GABAergic signaling underscores the homeostatic capacity of cerebral metabolism and suggests that GAT1 inhibition primarily affects the dynamics of neurotransmitter cycling rather than steady-state metabolic pools. These findings have important implications for understanding the therapeutic window and long-term effects of tiagabine, particularly regarding potential adaptive responses to sustained GAT1 inhibition.
Current structural insights into GAT1 inhibition provide a rational foundation for designing next-generation therapeutics with improved specificity and reduced side effect profiles. The elucidation of tiagabine's binding mode and conformational trapping mechanism enables structure-based drug design approaches that could optimize inhibitor interactions with specific transporter states [1] [6]. Recent research has identified novel compounds with structural variations on the tiagabine scaffold, including diaryloxime and diarylvinyl ether derivatives, that demonstrate significantly enhanced in vitro potency (up to 5-fold improvement over tiagabine) [4]. These advances highlight the continued potential for pharmacological innovation targeting GAT1.
Promising research directions include developing subtype-selective combinations that simultaneously target multiple GABA transporter isoforms (GAT1, BGT1, GAT2, GAT3) to achieve enhanced therapeutic efficacy through complementary mechanisms [2]. Additionally, the structural differences observed between GAT1 and related transporters provide opportunities for designing compounds with reduced off-target effects [1] [6]. The continued refinement of cryo-EM methodologies will likely enable more rapid structural characterization of candidate compounds bound to GAT1, accelerating the rational design process [1]. These approaches hold significant promise for developing improved neuromodulators that leverage the fundamental inhibitory GABAergic system to treat diverse neurological and psychiatric disorders with greater precision and efficacy.
The metabolism of Tiagabine hydrochloride involves at least two primary pathways according to official labeling and pharmacological databases [1] [2] [3]. The known metabolites are summarized in the table below:
| Metabolite Name | Pathway of Formation | Pharmacological Activity | Excretion Route |
|---|---|---|---|
| 5-oxo-tiagabine [1] | Thiophene ring oxidation | Inactive [1] | Urine and Feces (as metabolites) [1] [2] |
| Other Unidentified Metabolites | Glucuronidation [1] | Not specified (likely inactive) | Urine and Feces (as metabolites) [1] [2] |
| Other Unidentified Metabolites | Not fully elucidated [1] | Not specified | Urine and Feces (as metabolites) [1] [2] |
The metabolic transformation is primarily mediated by the hepatic cytochrome P450 enzyme system, specifically the CYP3A4 isoform, though the contribution of other enzymes like CYP1A2, CYP2D6, or CYP2C19 cannot be ruled out [1] [3]. Only about 2% of the administered dose is excreted unchanged in the urine [1] [2].
The following diagram summarizes the overall journey of this compound in the body, from absorption to excretion, including the point where the 5-oxo-tiagabine metabolite is formed:
Tiagabine's effect is rooted in the fundamental physiology of the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When released from presynaptic neurons, it binds to post-synaptic GABA-A and GABA-B receptors, causing hyperpolarization and making the neuron less likely to fire an action potential [1]. Synaptic transmission is terminated when GABA is actively removed from the synapse via the GAT-1 transporter [2] [1].
As a nipecotic acid derivative, tiagabine is structurally designed to be a lipophilic molecule that readily crosses the blood-brain barrier. Its key action is the potent and selective inhibition of GAT-1 [3] [4]. This inhibition prevents the reuptake of GABA, thereby increasing its concentration and duration of action in the synaptic cleft, leading to enhanced inhibitory neurotransmission [5] [3]. The following diagram illustrates this core mechanism and its effect on the neuronal circuit.
Figure 1: Tiagabine inhibits GAT-1, blocking GABA reuptake and enhancing synaptic inhibition.
Recent structural biology studies have provided deeper insights into tiagabine's binding mode. A 2022 cryo-EM structure (PDB: 7SK2) showed tiagabine bound to GAT-1 in an inward-open state, with its nipecotic acid moiety in the main substrate (S1) site and its aromatic rings in the intracellular release pathway [6]. However, molecular dynamics simulations suggest that a more stable and energetically favorable binding mode may be in the outward-open state, with the nipecotic acid in the S1 site and the aromatic rings in a vestibular (S2) site, effectively blocking GABA from entering the transporter [6]. This duality may be central to its inhibitory mechanism.
The understanding of tiagabine's pharmacology is built on foundational in vitro and in vivo studies.
In clinical practice, tiagabine's profile is characterized by moderate efficacy and specific safety considerations, as detailed below.
| Clinical Aspect | Summary of Data |
|---|---|
| Approved Indication | Adjunctive treatment for partial seizures in patients ≥12 years [5] [2]. |
| Monotherapy Efficacy | Demonstrated non-inferiority to carbamazepine in newly diagnosed partial epilepsy [2]. |
| Common Adverse Events | Dizziness, asthenia (lack of energy), somnolence, nervousness, tremor [2] [4]. |
| Serious Risks | Nonconvulsive status epilepticus (elevated risk in clinical trials: 7.8% with TGB vs 2.7% without) [2]. |
| Overdose Symptoms | Lethargy, seizures (including status epilepticus), coma, respiratory depression [5] [4]. |
| Drug Interactions | Metabolism is induced by enzyme-inducing AEDs (e.g., carbamazepine, phenytoin), reducing its half-life [3] [4]. |
Tiagabine remains a pharmacologically significant compound as a selective GAT-1 inhibitor, providing a tool for probing GABAergic transmission. Its well-defined mechanism of enhancing synaptic GABA levels offers a direct strategy for anticonvulsant therapy. However, its clinical utility is moderated by a relatively narrow efficacy profile and risks like the induction of nonconvulsive status epilepticus.
For future drug development, resolving the precise high-affinity binding mode of tiagabine in GAT-1 is crucial [6]. This knowledge could guide the rational design of next-generation GABA reuptake inhibitors with improved efficacy, fewer adverse effects, and perhaps a broader therapeutic application beyond epilepsy.
Tiagabine hydrochloride is an antiepileptic drug used as an adjunctive therapy for the treatment of partial seizures. As a pharmaceutical compound, it requires robust analytical methods to ensure its identity, potency, and purity throughout its shelf life. The development of stability-indicating methods is particularly crucial for monitoring the quality of tiagabine in both bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for such determinations due to its sensitivity, specificity, and ability to separate tiagabine from its potential degradation products.
The biological activity of different enantiomers of tiagabine can differ significantly, making chiral separation methods important for ensuring the drug's therapeutic efficacy and safety profile. Regulatory agencies worldwide have implemented stringent requirements for marketing enantiomeric drugs, necessitating specialized chiral chromatographic methods to determine optical purity. This document presents comprehensive application notes and protocols for the validation of HPLC methods for tiagabine analysis, including both reversed-phase for assay and related substances and chiral methods for enantiomeric separation.
The development of a reliable reversed-phase HPLC (RP-HPLC) method for tiagabine analysis requires optimal selection of chromatographic parameters to achieve adequate separation from its degradation products. Based on empirical studies, the following conditions have been established:
The method employs an isocratic elution system, which simplifies the instrumentation requirements and makes the method more accessible for quality control laboratories. The acidic pH of the mobile phase (pH 2.0) helps to suppress silanol interactions and improve peak shape for tiagabine.
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting tiagabine to various stress conditions:
Tiagabine has been found to degrade under acidic, photolytic, oxidative, and thermal conditions, but remains stable under basic hydrolysis conditions. The degradation products formed under these stress conditions are well separated from the tiagabine peak, demonstrating the method's stability-indicating properties [1].
Method validation is an essential process that confirms the analytical method is suitable for its intended use. The validation of tiagabine HPLC methods follows ICH Q2(R1) guidelines and encompasses the following parameters:
Specificity is the ability of the method to uniquely identify and accurately quantify tiagabine in the presence of potential interferents such as degradation products, process impurities, and excipients. For tiagabine methods, specificity is demonstrated through:
The method effectively separates tiagabine from its degradation products under all stress conditions, confirming its specificity as a stability-indicating method [1].
Accuracy demonstrates the closeness of agreement between the measured value and the true value. For tiagabine HPLC methods, accuracy is evaluated using recovery studies:
The reported recovery for tiagabine methods ranges from 98.86% to 99.35%, well within the acceptable limits [1].
Precision expresses the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. It is considered at three levels:
For tiagabine methods, the precision expressed as %RSD is less than 2% for both retention time and peak area, indicating excellent method precision [1].
Table 1: Validation Parameters for Tiagabine HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50-150 µg/mL | R² > 0.998 |
| Correlation Coefficient (r²) | 0.9983 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.86-99.35% | 98-102% |
| Precision (% RSD) | <2% | ≤2% |
| LOD | 31.93 µg/mL | Based on signal-to-noise ratio ~3:1 |
| LOQ | 96.76 µg/mL | Based on signal-to-noise ratio ~10:1 |
| Specificity | No interference from degradation products | Baseline separation of all peaks |
Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte. The linearity of tiagabine methods is demonstrated over a range of 50-150 µg/mL [1]:
The range of the method is established as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision have been demonstrated.
Sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOQ also demonstrates an RSD of less than 10% for precision and recovery between 80-120% for accuracy, confirming the method's sensitivity for quantitative analysis.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters:
The following step-by-step protocol ensures comprehensive validation of the tiagabine HPLC method:
Figure 1: Method Validation Workflow for Tiagabine HPLC Analysis
Materials and Reagents:
Equipment:
Procedure:
Specificity Assessment:
Linearity Evaluation:
Accuracy Determination:
Precision Study:
LOD and LOQ Determination:
Robustness Testing:
Figure 2: Stress Degradation Studies Workflow for Tiagabine
Objective: To subject tiagabine to various stress conditions and demonstrate that the method can adequately separate the active pharmaceutical ingredient from its degradation products.
Procedure:
Acidic Degradation:
Basic Degradation:
Oxidative Degradation:
Thermal Degradation:
Photolytic Degradation:
For all stress studies, compare the chromatograms with untreated tiagabine to identify degradation products and assess peak purity [1].
For the separation and quantification of the S-(+)-enantiomer in tiagabine bulk drug, a chiral HPLC method has been developed:
This method achieves a selectivity factor (α) of 1.55 for the R-(-)- and S-(+)-enantiomers of tiagabine, with a resolution factor (Rs) of 3.0, indicating excellent separation. The method is capable of detecting the S-(+)-enantiomer at levels as low as 0.05%, making it suitable for monitoring chiral purity [5].
Table 2: Chiral HPLC Method Validation Parameters for Tiagabine
| Parameter | Results | Acceptance Criteria |
|---|---|---|
| Selectivity Factor (α) | 1.55 | >1.2 |
| Resolution Factor (Rs) | 3.0 | >2.0 |
| Linearity Range | 0.05-1.0% | R² > 0.995 |
| LOD | 0.02% | Based on signal-to-noise ratio ~3:1 |
| LOQ | 0.05% | Based on signal-to-noise ratio ~10:1 |
| Precision (% RSD) | <5% | ≤5% |
Pharmaceutical analytical methods must comply with regulatory requirements from agencies such as the FDA, EMA, and other national authorities. The International Conference on Harmonisation (ICH) guidelines provide the primary framework for method validation:
Method lifecycle management involves three main stages: method design, method validation, and continued method verification. Methods should be revalidated whenever there are changes in the synthesis of the drug substance, composition of the drug product, or modifications to the analytical procedure itself [2].
For late-phase development (Phase 3), methods require full validation in compliance with ICH guidelines with an approved validation protocol and predetermined method performance acceptance criteria. Early-phase methods (Phase 1) may require only cursory validation to verify "scientific soundness" [2].
The RP-HPLC method described in these application notes provides a reliable, accurate, and precise approach for the determination of tiagabine in the presence of its degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent specificity, linearity, accuracy, precision, and robustness.
The stability-indicating nature of the method has been proven through forced degradation studies, showing that tiagabine degrades under acidic, photolytic, oxidative, and thermal conditions, but remains stable under basic conditions. The degradation products are well separated from the main peak, allowing for accurate quantification of tiagabine.
The additional chiral HPLC method allows for precise monitoring of enantiomeric purity, essential for ensuring the quality of the final product. Together, these methods provide comprehensive analytical tools for quality control of tiagabine in both bulk drug substances and pharmaceutical formulations.
Tiagabine hydrochloride (TGB) is an antiepileptic drug chemically known as (-)-(R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-nipecotic acid hydrochloride, with a molecular weight of 412.0 and empiric formula C₂₀H₂₅NO₂S₂·HCl [1]. This drug exhibits high lipophilicity with a partition coefficient of 39.3 in octanol/water at pH 7.4, contributing to its ability to cross the blood-brain barrier [1]. Tiagabine contains both acidic (-COOH, pKa 3.3) and basic (-NH₂, pKa 9.4) functional groups, existing as a zwitterion at physiological pH, which significantly influences its protein binding characteristics [1].
The pharmacological activity of tiagabine stems from its selective inhibition of the gamma-aminobutyric acid transporter type 1 (GAT-1), increasing synaptic GABA levels and enhancing inhibitory neurotransmission [2] [3]. Understanding tiagabine's protein binding behavior is crucial because it influences the drug's distribution characteristics, free fraction availability, and ultimately its anticonvulsant efficacy [4] [1]. Protein binding studies for tiagabine serve multiple purposes: guiding appropriate dosing regimens, predicting potential drug interactions, and supporting the development of novel analogs with optimized binding properties.
Equilibrium dialysis represents the gold standard method for determining plasma protein binding of tiagabine, providing a direct measurement of the free fraction available for pharmacological activity [1]. This technique separates protein-bound and unbound drug fractions across a semi-permeable membrane with a specific molecular weight cutoff, typically 10-15 kDa, allowing free drug molecules to equilibrate between compartments while retaining albumin and other plasma proteins [1]. For tiagabine, this method has demonstrated that 95-96% of the drug in plasma is protein-bound, primarily to albumin and α₁-acid glycoprotein, leaving only 4-5% as the pharmacologically active free fraction [1].
The clinical significance of these findings is substantial, as changes in protein binding can alter tiagabine's clearance rate and therapeutic efficacy. Notably, tiagabine's binding is not significantly displaced by concomitant administration of other antiepileptic drugs like phenytoin, carbamazepine, or phenobarbital [1]. However, valproate produces a small but statistically significant reduction in tiagabine binding (from 96.3% to 94.8%), while salicylate and naproxen have also been shown to displace tiagabine, potentially increasing free fraction concentrations [1].
Materials and Reagents:
Procedure:
HPLC Conditions:
Table 1: Equilibrium Dialysis Parameters for Tiagabine Protein Binding
| Parameter | Specification | Notes |
|---|---|---|
| Temperature | 37°C | Physiological relevance |
| Dialysis Time | 4-6 hours | Time to reach equilibrium |
| pH | 7.4 | Physiological pH |
| Membrane MWCO | 12-14 kDa | Retains albumin (66 kDa) |
| Tiagabine Concentration | 50-500 ng/mL | Therapeutic range |
Fluorescence spectroscopy leverages the intrinsic fluorescence of human serum albumin (HSA), primarily from its single tryptophan residue (Trp-214), to study interactions with tiagabine [4]. When tiagabine binds to HSA, it causes quenching of the intrinsic fluorescence through a combination of static and dynamic mechanisms, providing insights into the binding affinity and stoichiometry of the interaction [4]. This method has revealed that tiagabine binds preferentially to Sudlow site II on HSA, which is also the binding site for dansylsarcosine, as demonstrated through competitive displacement experiments [4].
The fluorescence quenching data follow a Stern-Volmer relationship, allowing calculation of binding constants and thermodynamic parameters. Studies have demonstrated that the interaction between tiagabine and serum albumin is driven primarily by hydrophobic forces, as indicated by positive entropy (ΔS > 0) and enthalpy (ΔH > 0) changes [4]. Unlike some drugs that cause significant conformational changes in albumin upon binding, tiagabine has minimal impact on protein secondary structure, as confirmed by circular dichroism spectroscopy [4].
Materials and Reagents:
Procedure:
Data Analysis:
Figure 1: Experimental workflow for fluorescence spectroscopy studies of tiagabine-protein binding
Table 2: Fluorescence Spectroscopy Parameters for Tiagabine-Serum Albumin Binding
| Parameter | HSA System | BSA System | Significance |
|---|---|---|---|
| Protein Concentration | 2.4 μM | 0.7 μM | Optimal fluorescence intensity |
| Tiagabine Concentration Range | 0-28.8 μM | 0-16.8 μM | Complete binding isotherm |
| Excitation Wavelength | 280 nm | 280 nm | Tryptophan excitation |
| Emission Range | 300-450 nm | 300-450 nm | Tryptophan emission spectrum |
| Binding Constant | ~10⁴ M⁻¹ | ~10⁴ M⁻¹ | Moderate affinity |
Isothermal titration calorimetry (ITC) provides a label-free approach to directly measure the thermodynamics of tiagabine binding to serum proteins by monitoring heat changes associated with the interaction [4]. This technique yields comprehensive information about the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, offering insights into the driving forces behind tiagabine-protein complex formation [4]. ITC studies have confirmed that tiagabine binds to both human serum albumin (HSA) and bovine serum albumin (BSA) with moderate affinity through predominantly hydrophobic interactions, as evidenced by the positive ΔH and ΔS values [4].
The ITC methodology involves sequential injections of tiagabine solution into the protein sample while precisely measuring the heat released or absorbed with each injection. The resulting thermogram is analyzed using a binding model (typically "one set of sites" for tiagabine) to extract thermodynamic parameters [4]. This approach has demonstrated that tiagabine binding causes minimal conformational changes to serum albumin, consistent with the findings from fluorescence spectroscopy and circular dichroism studies [4].
Materials and Reagents:
Procedure:
Key Calculations:
Table 3: ITC-Derived Thermodynamic Parameters for Tiagabine-Protein Binding
| Parameter | HSA-Tiagabine | BSA-Tiagabine | Interpretation |
|---|---|---|---|
| Binding Constant (Kₐ) | ~10⁴ M⁻¹ | ~10⁴ M⁻¹ | Moderate affinity |
| Stoichiometry (n) | ~1 | ~1 | Single binding site |
| ΔH (kcal/mol) | Positive | Positive | Endothermic process |
| ΔS (cal/mol/K) | Positive | Positive | Hydrophobic driving force |
| Binding Site | Sudlow Site II | Sudlow Site II | Determined by competition |
Radioligand binding assays using [³H]tiagabine provide a highly sensitive approach for studying the drug's interaction with its primary pharmacological target, the GAT-1 transporter [5]. This technique has demonstrated that tiagabine binds with nanomolar affinity (Kᵢ = 22 nM) to GABA uptake sites in human brain tissue, showing sodium dependence, stereospecificity, and selectivity for neuronal GABA transporters over other neurotransmitter systems [5]. The binding is reversible and saturable, with pharmacological characteristics consistent with GAT-1 inhibition as the mechanism of antiepileptic action [5].
The specificity of [³H]tiagabine binding for GABAergic sites has been confirmed through inhibition studies, where GABA itself and known GABA uptake inhibitors like nipecotic acid effectively displace binding, while neurotransmitters such as noradrenaline, dopamine, and serotonin show minimal competition even at high concentrations [5]. Interestingly, the GABAB receptor agonist baclofen also inhibits [³H]tiagabine binding, suggesting potential overlap between binding sites for GABA uptake inhibitors and GABAB receptor agonists in human brain tissue [5].
Materials and Reagents:
Procedure:
Data Analysis:
Interpreting tiagabine protein binding data requires understanding several fundamental pharmacokinetic parameters that influence drug disposition and activity. The free fraction (approximately 4-5% for tiagabine) represents the biologically active component available for interaction with GAT-1 transporters in the brain [1]. Tiagabine exhibits linear pharmacokinetics across therapeutic doses, with rapid absorption (Tₘₐₓ < 2 hours), high absolute bioavailability (89.9±9.7%), and an elimination half-life of 4-9 hours in humans [1].
The high protein binding of tiagabine has important clinical implications, particularly regarding potential drug interactions. While most concomitant antiepileptic medications do not significantly alter tiagabine binding, valproate causes a slight but statistically significant increase in free fraction that may enhance pharmacological effects [1]. Additionally, the slow elimination of tiagabine from brain extracellular fluid (three times longer than from blood) may explain its relatively long duration of action despite rapid plasma clearance [6].
Method Selection Criteria:
Common Technical Issues and Solutions:
Regulatory Considerations: For studies supporting drug development, ensure compliance with Good Laboratory Practice (GLP) guidelines through:
The comprehensive characterization of tiagabine's protein binding behavior using multiple complementary techniques provides valuable insights for both basic research and clinical applications. The methodologies described herein—equilibrium dialysis for free fraction determination, fluorescence spectroscopy for binding mechanism elucidation, isothermal titration calorimetry for thermodynamic profiling, and radioligand binding for target engagement studies—together form a robust toolkit for researchers investigating this important antiepileptic drug. Understanding these binding relationships assists in predicting tiagabine's pharmacokinetic behavior, anticipating potential drug interactions, and designing novel analogs with optimized binding characteristics for enhanced therapeutic efficacy.
Tiagabine hydrochloride is a selective GABA reuptake inhibitor approved for the adjunctive treatment of partial seizures in adults and children 12 years and older. As a derivative of nipecotic acid, tiagabine was specifically designed to inhibit the GABA transporter 1 (GAT1) while possessing sufficient lipophilicity to cross the blood-brain barrier, a limitation of earlier GAT1 inhibitors. The therapeutic effect of tiagabine stems from its ability to enhance GABAergic neurotransmission by blocking GABA reuptake into presynaptic neurons, thereby increasing the concentration and duration of GABA in the synaptic cleft. This mechanism is particularly valuable in epilepsy, where GABA-mediated inhibition is often compromised, leading to neuronal hyperexcitability and seizure activity. [1]
The pharmacokinetic profile of tiagabine is characterized by linear kinetics across its therapeutic dose range (2-80 mg daily), with rapid absorption and extensive metabolism primarily via hepatic cytochrome P450 enzymes (CYP3A4). Tiagabine exhibits high plasma protein binding (approximately 96%), which influences its distribution characteristics. The compound undergoes significant enterohepatic recirculation and has an elimination half-life of 5-8 hours in healthy volunteers, though this is substantially reduced to 2-3 hours in patients concomitantly taking enzyme-inducing antiepileptic drugs (EIADs) such as carbamazepine, phenytoin, or phenobarbital. This pharmacokinetic profile necessitates careful consideration in dosing regimen design, particularly in polytherapy situations commonly encountered in epilepsy treatment. [2] [3]
Table 1: Population pharmacokinetic parameters of tiagabine in patients with epilepsy
| Parameter | Patients on Non-Inducing AEDs | Patients on Enzyme-Inducing AEDs | Units |
|---|---|---|---|
| Central Clearance | 12.8 | 21.4 (67% higher) | L/h |
| Volume of Distribution | Not reported | Not reported | L |
| Absorption Rate Constant | Not specified | Not specified | 1/h |
| Half-Life | 5-8 [3] | 2-3 [3] | hours |
| Protein Binding | 96% [3] | 96% [3] | % |
| Tmax (Blood) | - | 15 [3] | minutes |
| Tmax (CSF) | - | 29 [3] | minutes |
| Tmax (Brain ECF) | - | 31-46 [3] | minutes |
Table 2: Brain distribution kinetics of tiagabine in rat models
| Parameter | Frontal Cortex | Hippocampus | CSF | Units |
|---|---|---|---|---|
| Tmax | 31-46 | 31-46 | 29 | minutes |
| Cmax Ratio (Tissue/Blood) | Not specified | Not specified | 0.008-0.01 | ratio |
| Free/Total Serum Ratio | - | - | 0.045±0.003 | ratio |
| Elimination Half-Life | 3×blood t½ | 3×blood t½ | Comparable to blood | ratio |
| Brain Penetration | Rapid | Rapid | Limited | Qualitative |
Compartmental modeling of tiagabine typically employs a one-compartment model with first-order absorption and elimination, which has been successfully implemented using nonlinear mixed-effects modeling approaches. This structural model adequately describes tiagabine's concentration-time profile while maintaining sufficient model parsimony. The model can be parameterized in terms of volume of distribution (Vd) and clearance (CL), which provides direct physiological interpretation and facilitates comparison with other compounds. For tiagabine, the most significant covariate effect is conferred by concomitant administration of enzyme-inducing antiepileptic drugs, which increases clearance by approximately 67% compared to patients taking non-enzyme-inducing regimens. Other demographic variables including age, weight, race, and smoking status have not demonstrated significant effects on tiagabine pharmacokinetics in population analyses. [2] [4]
The structural model development for tiagabine should begin with evaluation of one- and two-compartment models using the objective function value (OFV) and diagnostic plots. Model selection should consider both statistical criteria (Akaike Information Criterion [AIC], Bayesian Information Criterion [BIC]) and physiological plausibility. For tiagabine, the one-compartment model has proven adequate in previous population analyses, with the mathematical representation: C(t) = (Dose × ka / Vd × (ka - CL/Vd)) × (e^(-CL/Vd × t) - e^(-ka × t)), where C(t) is concentration at time t, ka is the absorption rate constant, Vd is volume of distribution, and CL is clearance. The linear kinetics of tiagabine simplify this modeling approach, as no saturation of metabolic pathways is expected within the therapeutic range. [2] [4]
Population pharmacokinetic modeling of tiagabine utilizes a nonlinear mixed-effects framework that simultaneously analyzes data from all individuals in a study population. This approach is particularly valuable for tiagabine as it can accommodate sparse data collections (few samples per patient) typical of clinical practice, while identifying and quantifying sources of inter-individual variability. The mixed-effects model consists of fixed effects (population typical values), random effects (inter-individual variability), and residual variability (unexplained differences). For tiagabine, the random effects on clearance are significantly influenced by the concomitant medication status, which can be incorporated as a categorical covariate using a proportional model: CL_i = TVCL × (1 + θ_IND × INDi) × exp(η_CLi), where TVCL is the typical value of clearance, θ_IND is the fractional change due to enzyme inducers, INDi is an indicator variable (0 or 1), and η_CLi is the random effect for individual i. [4]
The model building process should follow a stepwise approach: (1) develop base structural model, (2) identify influential covariates, (3) build full covariate model, (4) reduce model using statistical criteria, and (5) validate final model. For tiagabine, the likelihood ratio test can be used to evaluate covariate effects, with a decrease in objective function value of >3.84 (χ², p<0.05) considered statistically significant for inclusion of a single parameter. Model evaluation should include goodness-of-fit plots (observed vs. predicted concentrations, conditional weighted residuals vs. time/predictions), visual predictive checks, and bootstrap analysis to quantify parameter uncertainty. The final model can then be used for simulation-based treatment individualization, particularly for patients on complex medication regimens. [4]
Physiologically-based pharmacokinetic modeling offers a mechanistic approach to predicting tiagabine disposition by incorporating species-specific physiological parameters (organ weights, blood flows), drug-specific properties (lipophilicity, protein binding, permeability), and enzyme kinetics. PBPK models are particularly valuable for tiagabine given its complex distribution characteristics, including limited CSF penetration but rapid entry into brain extracellular fluid. These models can help interpret the observed disconnect between CSF and brain ECF concentrations, potentially by incorporating active transport processes at the blood-brain barrier. Additionally, PBPK models can simulate drug-drug interaction scenarios with enzyme inducers or inhibitors, providing valuable insights for clinical management. [3] [5]
The development of a tiagabine PBPK model would require system-specific parameters (human physiological data), drug-specific parameters (lipophilicity, pKa, blood-to-plasma ratio, protein binding), and process-specific parameters (CYP3A4 metabolic kinetics, transporter affinities). The model can be calibrated using available clinical pharmacokinetic data and then applied to predict tiagabine exposure in special populations (hepatic impairment, pediatric patients) or under different dosing scenarios. For the brain distribution model, specific parameters for blood-brain barrier permeability and potential active transport processes should be incorporated based on the observed Tmax values in different brain compartments. [3] [5]
Molecular dynamics simulations provide atomic-level insights into tiagabine's interaction with its molecular target, the human GABA transporter 1 (hGAT1). These simulations help elucidate the structural basis of tiagabine selectivity and duration of action, potentially explaining the observed prolonged presence in brain extracellular fluid. The following protocol outlines the key steps for conducting MD simulations of hGAT1-tiagabine complexes: [1] [6]
System Preparation: Begin with the optimal hGAT1-tiagabine complex structure (Entry 4 conformation from docking studies, characterized by R-configuration of the protonated –NH group and equatorial configuration of the –COOH group). Embed the complex in a phosphatidylcholine (POPC) lipid membrane with a 15 Å buffer region from the complex edge. Solvate the system with TIP3P water model in an orthorhombic box and add 0.15 M NaCl as counterions.
Energy Minimization: Perform restraint energy minimization using the OPLS 2005 force field under an implicit generalized Born solvent model to remove steric clashes. Apply positional restraints to protein heavy atoms with a force constant of 5 kcal/mol/Ų during initial minimization steps.
Simulation Parameters: Conduct production simulations using Desmond MD software with a default initialization protocol, followed by 100 ns unrestraint production simulation under constant-area isothermal-isobaric (NPAT) conditions at 300 K and 1 atm pressure. Use a timestep of 2 fs with bonds to hydrogen atoms constrained using the M-SHAKE algorithm.
Trajectory Analysis: Evaluate complex stability by calculating Cα root mean square deviation (RMSD) and Cα root mean square fluctuation (RMSF) relative to the minimized starting structure. Analyze ligand-protein interactions, particularly focusing on residues in transmembrane segments 1a, 1b, 6a, 6b, and 10 that form the binding pocket. Compare binding stability with known hGAT1 inhibitors (e.g., NNC-711) to validate the selected conformation. [1] [6]
In vivo characterization of tiagabine pharmacokinetics and brain distribution requires careful experimental design to capture the complex inter-relationship between serum, CSF, and brain extracellular fluid concentrations. The following protocol details the methodology for comprehensive kinetic assessment in rodent models: [3]
Animal Preparation: Utilize adult male rats (250-300 g) implanted with either: (1) jugular vein catheter and cisterna magna catheter for simultaneous blood and CSF sampling, or (2) jugular vein catheter and microdialysis probes in both hippocampus and frontal cortex for brain extracellular fluid (ECF) sampling. Allow a minimum 5-day recovery period after surgery before conducting experiments.
Dosing and Sampling: Administer tiagabine via intraperitoneal injection at doses of 20 mg/kg and 40 mg/kg to assess dose linearity. Collect blood samples (100-200 μL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360 minutes post-dose). Simultaneously collect CSF samples (10-15 μL) or brain ECF dialysates using a perfusion fluid at 1-2 μL/min with collection intervals of 15-30 minutes.
Sample Analysis: Quantify tiagabine concentrations using validated HPLC methods with UV or MS detection. For plasma samples, perform protein precipitation followed by chromatographic separation on a C18 column. For CSF and microdialysate samples, direct injection or minimal sample preparation may be sufficient due to lower protein content.
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis for initial assessment. Determine Tmax (time to maximum concentration), Cmax (maximum concentration), and terminal half-life for each compartment. Compute CSF/serum ratios and ECF/serum ratios at each time point and compare with free fraction in serum determined by equilibrium dialysis. [3]
The following diagrams provide visual representations of key processes in tiagabine pharmacokinetic modeling and its mechanism of action, created using DOT language with the specified color palette and design requirements.
Diagram 1: Pharmacokinetic modeling workflow for tiagabine, demonstrating the sequential process from data collection through model validation and simulation applications. Key decision points include structural model selection, identification of significant covariates (particularly enzyme-inducing AEDs), and comprehensive model validation before simulation of dosing regimens.
Diagram 2: Tiagabine's mechanism of action and pharmacokinetic pathway, highlighting key processes from administration through elimination. Critical features include rapid absorption, extensive protein binding, preferred R-configuration for hGAT1 binding, and notably slower elimination from brain extracellular fluid compared to systemic circulation.
Tiagabine pharmacokinetics are characterized by linear kinetics, significant influence of enzyme-inducing co-medications, and a unique brain distribution profile with prolonged residence in the extracellular fluid compartment. The application of population pharmacokinetic modeling has been instrumental in quantifying the extent of drug interactions and identifying patient factors that contribute to variability in tiagabine exposure. The recommended one-compartment model with first-order absorption and elimination provides a robust structural framework for clinical applications, while more sophisticated PBPK models offer opportunities for deeper mechanistic understanding of tiagabine's distribution characteristics, particularly at the blood-brain barrier.
Future research directions should focus on refining brain distribution models to better predict the relationship between plasma concentrations and CNS effects, potentially incorporating active transport processes at the blood-brain barrier. Additionally, the application of molecular dynamics simulations to study tiagabine's interaction with hGAT1 at atomic resolution may provide insights for designing next-generation GABA reuptake inhibitors with optimized pharmacokinetic and pharmacodynamic properties. The integration of clinical pharmacogenomic data could further personalize tiagabine therapy by identifying genetic variants that influence metabolism or response, particularly in diverse patient populations. These advanced modeling approaches will continue to enhance the safe and effective use of tiagabine in clinical practice while informing the development of novel therapeutics targeting the GABAergic system.
1. Mechanism of Action The precise mechanism by which tiagabine exerts its antiseizure effect is believed to be related to its ability to enhance the activity of gamma-aminobutyric acid (GABA) [1] [2]. Tiagabine binds to recognition sites on the GABA uptake carrier, blocking the reuptake of GABA into presynaptic neurons [1]. This action increases the availability of GABA at synaptic receptors, thereby amplifying the endogenous inhibitory neurotransmission in the central nervous system and helping to prevent the propagation of neural impulses that contribute to seizures [1].
2. Indication
3. Dosing Protocol The dosing of tiagabine is highly influenced by concomitant use of hepatic enzyme-inducing antiepileptic drugs (AEDs) such as carbamazepine, phenytoin, primidone, and phenobarbital [1] [4]. These drugs significantly increase the clearance of tiagabine, necessitating higher doses to achieve therapeutic effect.
The following table summarizes the dosing protocols for different patient populations.
| Patient Population | Initial Dose | Titration | Maximum Dose | Dosing Frequency |
|---|---|---|---|---|
| Adults (with enzyme-inducing AEDs) [4] | 4 mg once daily | Increase by 4-8 mg per week. | 56 mg per day [4] | 2 to 4 divided doses daily [4] |
| Adults (without enzyme-inducing AEDs) [4] | Lower doses required; protocol not fully specified. | Slower titration may be needed. [4] | Not specified, but systemic exposure is higher. [1] | 2 to 4 divided doses daily [4] |
| Adolescents (12+ years, with enzyme-inducing AEDs) [4] | 4 mg once daily | Increase by 4 mg at week 2, then by 4-8 mg per week. | 32 mg per day (doses >32 mg tolerated short-term) [4] | 2 to 4 divided doses daily [4] |
Key Administration Instructions:
4. Pharmacokinetics at a Glance Understanding the pharmacokinetic profile of tiagabine is essential for study design and data interpretation. Key parameters are summarized below.
| Parameter | Summary |
|---|---|
| Absorption & Bioavailability | >95% absorbed; >90% absolute oral bioavailability. High-fat meal decreases rate but not extent of absorption [1]. |
| Time to Peak (T~max~) | ~45 minutes (fasting); prolonged with food [1]. |
| Protein Binding | 96% bound to human plasma proteins [1]. |
| Metabolism | Primarily metabolized by hepatic Cytochrome P450 3A (CYP3A) [1] [2]. |
| Elimination Half-Life | 7-9 hours in healthy volunteers; 2-5 hours in patients on enzyme-inducing AEDs [1]. |
| Excretion | ~2% excreted unchanged in urine; 25% and 63% of the dose recovered in urine and feces as metabolites [1]. |
5. Key Drug Interactions Tiagabine is susceptible to significant pharmacokinetic interactions, primarily due to its metabolism by CYP3A4.
6. Safety & Tolerability
For preclinical and clinical researchers, the following methodological details are critical.
Proposed Experimental Workflow for Efficacy Studies The diagram below outlines a logical workflow for a preclinical study investigating tiagabine's efficacy.
Tiagabine's GABAergic Mechanism of Action This diagram illustrates the proposed mechanism of action of tiagabine at the synaptic level.
Key Pharmacokinetic & Metabolic Pathway Tiagabine's metabolism and elimination are central to its dosing and interaction profile.
Tiagabine represents a targeted therapeutic approach for refractory partial seizures through its selective inhibition of GABA reuptake. The clinical and research application of this agent requires careful attention to its dosing protocol, which is heavily dependent on concomitant medications, and its pharmacokinetic profile, particularly its susceptibility to metabolic drug-drug interactions. Preclinical data suggesting prolonged retention in the brain extracellular fluid may warrant further investigation into its duration of action and dosing interval optimization [8].
Tiagabine hydrochloride is a selectively targeted antiseizure medication (ASM) approved as adjunctive therapy for refractory focal seizures in patients aged 12 years and older. As a GABA reuptake inhibitor, tiagabine exerts its therapeutic effects through selective blockade of the GABA transporter 1 (GAT-1), thereby increasing the availability of γ-aminobutyric acid (GABA) in the synaptic cleft and enhancing GABA-mediated inhibitory neurotransmission in the brain [1]. Unlike first-generation ASMs, tiagabine demonstrates limited enzyme-inducing properties and shows no clinically important pharmacokinetic interactions with other drugs, including oral contraceptives, though its clearance can be increased by 50-65% when co-administered with enzyme-inducing ASMs [1].
The distinctive mechanism of tiagabine represents a targeted therapeutic strategy for restoring inhibitory balance in epileptic networks, particularly in focal epilepsies characterized by regional GABA deficits. Preclinical models have demonstrated that tiagabine not only provides anticonvulsant effects but may also possess antiepileptogenic properties and neuroprotective potential against excitotoxic damage [1] [2]. These characteristics make tiagabine a valuable candidate for combination therapy approaches and warrant further investigation in both clinical and preclinical settings.
Robust evidence from randomized controlled trials (RCTs) and meta-analyses supports the efficacy of tiagabine in drug-resistant focal epilepsy. The 2019 Cochrane systematic review, which included six RCTs with 948 participants, found tiagabine to be three times more effective than placebo at reducing seizure frequency (RR 3.16, 95% CI 1.97-5.07) [3]. A more recent network meta-analysis published in 2025, which incorporated 53 RCTs evaluating 17 ASMs, ranked tiagabine as the most effective adjunctive therapy for drug-resistant focal epilepsy based on SUCRA rankings (92.7%), followed by topiramate (87.3%), oxcarbazepine (83%), and levetiracetam (62.8%) [4] [5].
Table 1: Summary of Tiagabine Efficacy from Clinical Trials and Meta-Analyses
| Study Type | Participants | Treatment Duration | 50% Responder Rate | Seizure Freedom Rate | Key Findings |
|---|---|---|---|---|---|
| Northern European Trial (1998) | 154 adults with refractory partial seizures | 16 weeks (4-week titration + 12-week fixed-dose) | 14% vs 6% (placebo) for all partial seizures | Not reported | Significant reduction in median 4-weekly seizure rate for all partial seizures (P<0.05) [6] |
| Cochrane Review (2019) | 948 across 6 RCTs | 12-24 weeks | RR 3.16 (95% CI 1.97-5.07) vs placebo | Not reported | High-certainty evidence for seizure reduction; moderate certainty for treatment withdrawal [3] |
| Network Meta-Analysis (2025) | 17 ASMs across 53 RCTs | Variable | RR 4.07 (95% CI 2.03-8.18) vs placebo | Not specifically reported | Highest SUCRA ranking (92.7%) among 17 ASMs for efficacy [4] [5] |
| Observational Study (2013) | 231 patients in clinical practice | Variable (median dose 28 mg/day) | 23% | 5% | ≥75% reduction in 12% of patients; reflects real-world effectiveness [7] |
The dose-response relationship for tiagabine has been demonstrated in several trials, with the Northern European Study showing efficacy at a relatively low dose of 10 mg administered three times daily (30 mg/day total), which is at the lower end of the recommended dose range of 30-50 mg/day (tiagabine base) [6]. Importantly, long-term retention of tiagabine in real-world practice suggests sustained benefits, with an observational study reporting 5% of patients achieving seizure freedom and 23% experiencing ≥50% seizure reduction during extended follow-up [7].
Tiagabine's primary mechanism involves enhancing GABAergic inhibition in the brain, which counterbalances the excessive excitatory neurotransmission that characterizes epileptic activity. The molecular pathways through which tiagabine exerts its effects can be visualized as follows:
Beyond its direct antiseizure effects, recent research has revealed that tiagabine may also confer neuroprotective benefits through modulation of microglial activation and neuroinflammation. Experimental evidence suggests that tiagabine can protect dopaminergic neurons against neurotoxins by inhibiting microglial activation, with demonstrated attenuation of nuclear factor κB (NF-κB) nuclear translocation and subsequent reduction in inflammatory mediators [2]. This immunomodulatory potential expands the therapeutic relevance of tiagabine beyond epilepsy to potential applications in neurodegenerative conditions characterized by neuroinflammation.
Objective: To evaluate the efficacy and safety of tiagabine as adjunctive therapy in adults and adolescents (≥12 years) with drug-resistant focal seizures.
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
Participants:
Study Phases:
Concomitant Medications: Patients maintained on stable regimens of 1-3 concomitant ASMs throughout study. Enzyme-inducing ASMs (carbamazepine, phenytoin, phenobarbital) noted as they increase tiagabine clearance by 50-65% [1].
Table 2: Efficacy Outcomes and Assessment Methods in Tiagabine Clinical Trials
| Outcome Measure | Assessment Method | Frequency | Statistical Analysis |
|---|---|---|---|
| Primary Efficacy Endpoint: ≥50% reduction in seizure frequency | Seizure diary maintained by patient | Throughout study | Median percentage reduction from baseline; RR for 50% responder rate |
| Secondary Efficacy Endpoints: Seizure freedom rate | Seizure diary verification | Maintenance period | Proportion of patients achieving complete seizure freedom |
| Days free of all partial seizures | Daily seizure documentation | Entire treatment period | Percentage increase in seizure-free days vs baseline |
| Simple partial seizure response | Seizure type classification | Baseline and treatment periods | Separate analysis for simple partial seizures |
| Quality of life assessments | QOLIE-31 or similar validated instrument | Baseline and study completion | Mean change from baseline scores |
Safety Monitoring:
Sample Size Calculation: Based on assumed 50% responder rate of 14% for tiagabine versus 6% for placebo (α=0.05, β=0.20), approximately 77 patients per treatment arm required [6].
Objective: To evaluate the antiepileptogenic potential and neuroprotective effects of tiagabine alone and in combination with brivaracetam in a mouse model of temporal lobe epilepsy.
Animal Model: Adult C57BL/6 mice (8-10 weeks old, 22-28 g) housed under standard conditions with ad libitum access to food and water.
Induction of Epilepsy:
Experimental Groups (n=12-15/group):
Treatment Protocol:
Outcome Measures:
Statistical Analysis: Data expressed as mean ± SEM. Multiple groups compared using one-way ANOVA followed by post-hoc tests. EEG parameters analyzed using Kruskal-Wallis test for non-parametric data. P<0.05 considered statistically significant.
The experimental workflow for preclinical evaluation of tiagabine combinations is summarized below:
Tiagabine demonstrates a generally favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common treatment-emergent adverse events include dizziness (29% vs 10% in placebo), asthenia, headache, and somnolence [6]. These typically occur during the titration phase and often diminish with continued treatment or dose adjustment.
Behavioral and psychiatric adverse events represent an important consideration in tiagabine therapy. Post-marketing surveillance and observational studies in clinical practice have reported a higher incidence of behavioral adverse effects compared to pre-approval randomized trials [7]. These include nervousness, tremor, depressed mood, and emotional lability, with serious behavioral events reported in approximately 4% of patients in real-world settings [7]. However, formal neuropsychological testing in controlled trials suggests that tiagabine does not adversely affect cognition or mood when properly titrated [1].
Table 3: Safety and Tolerability Profile of Tiagabine from Clinical Evidence
| Safety Parameter | Findings | Clinical Management |
|---|---|---|
| Common Adverse Events | Dizziness (29%), asthenia, headache, somnolence | Usually mild-moderate; often resolve with continued treatment; slower titration may help |
| Behavioral Effects | Nervousness, tremor, emotional lability, depressed mood; serious behavioral events in 4% in real-world settings [7] | Patient education, monitoring, dose reduction or discontinuation if severe |
| Cognitive Effects | No significant adverse effects on cognition in formal testing [1] | Minimal cognitive impact compared to some other ASMs |
| Drug Interactions | Clearance increased by 50-65% by enzyme-inducing ASMs; no effect on other ASM levels [1] | Dose adjustment may be needed when used with enzyme inducers |
| Serious Adverse Events | Status epilepticus (1%), sudden unexplained death (0.3%) in observational study [7] | Risk-benefit assessment in refractory patients |
| Laboratory Parameters | No significant effects on hematology, serum chemistry, liver function tests [6] | Routine monitoring recommended |
Special safety considerations include the potential for tiagabine to cause non-convulsive status epilepticus in some rare cases, particularly with rapid dose escalation or in patients with generalized epilepsy [7]. The Cochrane review also noted that patients taking tiagabine were nearly twice as likely to withdraw from treatment compared to placebo (RR 1.81, 95% CI 1.25-2.62) [3]. However, when compared to other ASMs, tiagabine showed no significant differences versus topiramate in terms of treatment withdrawal or efficacy [3].
Several evidence gaps remain in our understanding of tiagabine's full therapeutic potential. While the drug has demonstrated efficacy in refractory focal epilepsy, its effectiveness in generalized epilepsy syndromes requires further investigation. Additionally, the promising preclinical data showing neuroprotective effects through microglial modulation [2] and enhanced efficacy in combination with brivaracetam [8] warrant validation in clinical settings.
Priority research areas for future tiagabine investigations include:
Combination Therapy Trials: Systematic evaluation of tiagabine with specific ASM partners, particularly brivaracetam and levetiracetam, based on promising preclinical data showing additive or synergistic effects [8].
Neuroprotection Studies: Well-designed trials examining tiagabine's potential to modify disease progression in epilepsy and potentially in neurodegenerative disorders, building on its demonstrated inhibition of microglial activation and neuroinflammatory pathways [2].
Pediatric Applications: Controlled trials in children under 12 years, as current evidence is limited to adolescents and adults [3].
Long-term Outcomes: Extended follow-up studies to evaluate sustained efficacy, tolerance development, and potential neuroprotective benefits over years rather than months.
Biomarker Development: Identification of predictive biomarkers for tiagabine response, potentially including GABA receptor polymorphisms or neuroimaging correlates of GABAergic function.
The promising results from network meta-analysis ranking tiagabine as the most effective adjunctive ASM for drug-resistant focal epilepsy [4] [5] provide strong rationale for continued investigation, particularly in optimized combination approaches for the most treatment-resistant patient populations.
Tiagabine (previously known as NO-328) is a potent and selective inhibitor of the GABA transporter 1 (GAT1) [1]. Its mechanism is characterized as a mixed-type inhibition, which involves a two-step, induced-fit process [2] [3]:
This mechanism is highly selective for GAT1 over other GABA transporter subtypes (GAT2, GAT3, BGT1), making tiagabine a crucial pharmacological tool and therapeutic agent [1] [4].
Below are detailed methodologies for investigating tiagabine's effects, ranging from cellular uptake assays to in vivo microdialysis.
This protocol measures the ability of tiagabine to inhibit GABA transport into cells expressing GAT1 [2] [4].
The following diagram illustrates the key steps of this assay workflow:
This protocol is used to study the direct binding of tiagabine to GAT1 in brain tissue homogenates [1].
This protocol assesses the functional consequence of GAT1 inhibition in the brains of live animals [6].
The tables below summarize quantitative data from key studies on tiagabine.
Table 1: Tiagabine Binding and Uptake Inhibition Data
| Assay Type | Tissue / Cell System | Affinity / Potency | Key Findings | Source |
|---|---|---|---|---|
| Radioligand Binding | Human brain cortical membranes | Kᵢ = 22 nM | Tiagabine showed sodium-dependent, stereospecific binding. GABA and nipecotic acid displaced binding in the µM range (Kᵢ ~40-60 µM). | [1] |
| [[³H]-GABA Uptake Inhibition | HEK293S cells (hGAT1) | IC₅₀ = 390 ± 30 nM | Confirms tiagabine's high potency for inhibiting GABA transport via human GAT1. | [2] |
| Scintillation Proximity Assay | Purified hGAT1 from Sf9 cells | IC₅₀ = 290 ± 60 nM | Demonstrates direct inhibition of the purified transporter protein. | [2] |
Table 2: In Vivo Effect of Tiagabine on Extracellular GABA in Rat Brain
| Brain Region | Dose (mg/kg, i.p.) | Peak GABA Increase (% of Baseline) | Source |
|---|---|---|---|
| Globus Pallidus | 11.5 mg/kg | 240% | [6] |
| 21.0 mg/kg | 310% | [6] | |
| Ventral Pallidum | 11.5 mg/kg | 280% | [6] |
| 21.0 mg/kg | 350% | [6] | |
| Substantia Nigra | 21.0 mg/kg | 200% | [6] |
Tiagabine hydrochloride is an antiepileptic drug approved as an adjunctive therapy for refractory partial seizures. A significant challenge in pediatric and geriatric care is the absence of a commercially available liquid dosage form, as many patients, particularly young children, are unable to swallow tablets and require doses titrated to body weight. [1] This necessitates the extemporaneous compounding of oral liquid formulations from available solid dosage forms. The chemical stability of these preparations is paramount for ensuring patient safety and therapeutic efficacy. This document consolidates the available stability data and provides detailed experimental protocols for researchers and drug development professionals to assess and validate tiagabine suspensions. [2]
Stability studies indicate that tiagabine suspensions remain stable for clinically useful durations, with refrigerated conditions generally favoring longer shelf-life.
Table 1: Stability of Tiagabine 1 mg/mL in Different Vehicles [1] [3]
| Vehicle Formulation | Storage Temperature | Duration of Stability (≥90% potency) | Duration of Stability (≥95% potency) |
|---|---|---|---|
| Ora-Plus:Ora-Sweet (1:1) | 4°C (Refrigeration) | 91 days | 91 days |
| 25°C (Room Temperature) | 70 days | Not specified | |
| 1% Methylcellulose:Simple Syrup, NF (1:6) | 4°C (Refrigeration) | 91 days | 91 days |
| 25°C (Room Temperature) | 42 days | Not specified |
Table 2: Stability of Higher Concentration Tiagabine Suspensions [4]
| Concentration | Storage Temperature | Duration of Stability (Retention of ≥90% potency) |
|---|---|---|
| 2 mg/mL (in Ora-Plus:Ora-Sweet 1:1) | 3-5°C (Refrigeration) | 40 days |
| 23-25°C (Room Temperature) | 61 days | |
| 6 mg/mL (in Ora-Plus:Ora-Sweet 1:1) | 3-5°C (Refrigeration) | 61 days |
| 23-25°C (Room Temperature) | 61 days |
This protocol is adapted from the stability study by Nahata & Morosco (2003). [1] [3]
Materials:
Methodology:
The following high-performance liquid chromatography (HPLC) method is critical for validating stability. [4]
Chromatographic Conditions:
Sample Preparation:
Analysis:
The process from compounding to stability assessment involves a logical sequence of steps to ensure the quality and safety of the final preparation. The following diagram visualizes the stability study workflow and the concurrent analytical control process.
The core of the stability assessment is a stability-indicating HPLC method, which separates tiagabine from its degradation products. The method's specificity is crucial for accurate quantification.
Extemporaneously compounded tiagabine oral suspensions provide a viable and stable alternative for patients who cannot swallow tablets. Stability is maximized in Ora-Plus:Ora-Sweet vehicles under refrigerated conditions, with a shelf-life of up to three months. The provided protocols for compounding and HPLC analysis offer a framework for researchers and pharmacists to ensure the preparation of safe, stable, and effective dosage forms, thereby addressing a critical need in personalized patient care.
Forced degradation, also referred to as stress testing, is an essential component of pharmaceutical development that involves intentional degradation of drug substances and products under conditions more severe than accelerated storage environments. These studies are conducted primarily to elucidate degradation pathways, identify potential degradation products, and establish stability-indicating analytical methods that can detect changes in drug quality attributes over time [1]. For tiagabine hydrochloride, an antiepileptic drug used in the management of seizure disorders, understanding its degradation behavior is critical for ensuring product safety, efficacy, and quality throughout its shelf life.
Regulatory guidelines from the International Conference on Harmonization (ICH) recommend stress testing to identify likely degradation products and establish the intrinsic stability characteristics of drug molecules, though specific methodological details are not prescribed [2]. This document provides detailed protocols and application notes for conducting forced degradation studies on this compound, incorporating current scientific literature and established pharmaceutical practices.
Research has demonstrated that this compound is particularly susceptible to oxidative degradation pathways, primarily involving attack of oxygen at different molecular centers with predominant reactivity at the double bond present in the drug molecule [3]. The oxidative cascade reactions initiated by epoxidation of this double bond yield various degradation products including dihydroxy derivatives, ketohydroxy compounds, ketone derivatives, and bisthiophene ketone structures.
The susceptibility of tiagabine to oxidative degradation necessitates careful consideration during formulation development, packaging selection, and storage condition establishment to minimize patient exposure to these degradation products. Additionally, the identification of nine distinct degradation products through liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MSn) and ultra-performance liquid chromatography/high-resolution mass spectrometry (UPLC/HR-MS) highlights the complexity of tiagabine's degradation profile [3].
The following diagram illustrates the primary oxidative degradation pathway of this compound, initiated by epoxidation of the double bond:
Figure 1: Tiagabine Oxidative Degradation Pathway. The degradation process initiates with epoxidation of the double bond, followed by cascade reactions forming multiple degradation products [3].
Forced degradation studies should be designed with specific objectives in mind, which for this compound include:
The extent of degradation induced during stress studies should be carefully controlled to generate relevant data. For this compound, a degradation range of 5-20% is considered appropriate for validating chromatographic assays [2] [1]. Excessive degradation (>20%) may lead to the formation of secondary degradation products not typically observed under normal storage conditions, while insufficient degradation (<5%) may not generate enough material for adequate method validation [1].
Based on the chemical structure of tiagabine and available literature, the following stress conditions are recommended for comprehensive forced degradation studies:
Table 1: Recommended Stress Conditions for this compound Forced Degradation Studies
| Stress Condition | Recommended Parameters | Exposure Duration | Expected Degradation | Sampling Time Points |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 40-60°C | 1-5 days | Moderate to high | 24, 48, 72, 120 h |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C | 1-5 days | Moderate to high | 24, 48, 72, 120 h |
| Oxidative Stress | 3% H₂O₂ at 25-60°C | 1-3 days | High (primary pathway) | 6, 24, 48, 72 h |
| Thermal Stress | Solid state at 60-80°C | 1-5 days | Low to moderate | 24, 48, 72, 120 h |
| Photolytic Stress | ICH Q1B conditions (UV/Vis) | 1-5 days | Variable | 24, 72, 120 h |
| Humidity Stress | 75% RH at 25°C | 1-5 days | Low to moderate | 24, 48, 72, 120 h |
Note: For tiagabine, oxidative stress represents the primary degradation pathway, and multiple time points should be collected to monitor the progression of degradation and distinguish between primary and secondary degradation products [3].
Acid Hydrolysis:
Base Hydrolysis:
Control Samples: Prepare control solutions in water and subject to same thermal conditions without acid/base
Solid State Stress:
Solution State Stress:
Sample Preparation:
Light Exposure:
Analysis:
The following diagram illustrates the comprehensive workflow for conducting forced degradation studies on this compound:
Figure 2: Tiagabine Forced Degradation Workflow. Comprehensive schematic showing the systematic approach from sample preparation through data interpretation and application [3] [1] [4].
A reversed-phase HPLC method has been developed and validated specifically for this compound and its degradation products [4]:
Table 2: Stability-Indicating HPLC Method Parameters for this compound
| Parameter | Specification |
|---|---|
| Column | C18 (250mm × 4.6mm, 5μm) Hypersil BDS |
| Mobile Phase | Buffer (pH 4.5):Methanol (85:15% v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 μL |
| Column Temperature | Ambient |
| Run Time | 10-15 minutes |
| Retention Time | 4.210 min (tiagabine) |
| Linearity Range | 5-15 μg/mL |
This method has demonstrated specificity in separating tiagabine from its degradation products formed under various stress conditions, confirming its stability-indicating capability [4].
For comprehensive identification and characterization of degradation products, the following advanced techniques are recommended:
Liquid Chromatography with Multistage Mass Spectrometry (LC/ESI-MSn):
Ultra-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (UPLC/HR-MS):
When analyzing forced degradation samples of tiagabine, particular attention should be paid to products resulting from oxidative pathways, as these represent the primary degradation mechanism. The identification of nine degradation products through LC/ESI-MSn and UPLC/HR-MS highlights the complexity of tiagabine's degradation profile [3]. Diagnostic MS/MS product ions characteristic of the piperidine or thiophene moieties can serve as valuable markers for degradation product identification.
The developed analytical method should be validated to demonstrate its stability-indicating capabilities through the following parameters:
Forced degradation studies should be conducted during Phase III development at the latest, with results summarized and submitted in regulatory filings [1]. The study report should include:
Forced degradation studies for this compound have revealed that the drug substance is particularly susceptible to oxidative degradation, primarily through epoxidation of the double bond followed by cascade reactions forming multiple degradation products. The protocols outlined in this document provide a systematic approach for conducting comprehensive forced degradation studies that meet regulatory expectations and support the development of stable formulations. The recommended stability-indicating HPLC method, coupled with LC/ESI-MSn and UPLC/HR-MS for degradation product identification, ensures adequate monitoring of tiagabine stability throughout its lifecycle.
This compound is a selective GABA reuptake inhibitor used as an antiepileptic drug. Its chemical name is (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride [1]. Analytical method development for tiagabine focuses on assaying the active pharmaceutical ingredient (API), monitoring stability, and determining chiral purity, as the R(-)-enantiomer is the pharmacologically active form [2] [3]. Forced degradation studies are crucial as tiagabine is susceptible to degradation under various stress conditions [4] [5].
This reversed-phase HPLC method separates tiagabine from its degradation products, making it suitable for stability studies and quality control of bulk drug and formulations [4].
Table 1: Chromatographic Conditions for RP-HPLC Method
| Parameter | Specification |
|---|---|
| Column | Vision HT C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 11.5 mM Sodium dihydrogen phosphate (pH 2.0):Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Run Time | Not specified (Typically 10-15 min for such methods) |
Table 2: Method Validation Data
| Validation Parameter | Results |
|---|---|
| Linearity Range | 50-150 µg/mL |
| Correlation Coefficient (r²) | 0.9983 |
| Accuracy (% Recovery) | 98.86%-99.35% |
| Precision (% RSD) | < 2% |
| LOD | 31.93 µg/mL |
| LOQ | 96.76 µg/mL |
| Robustness | % RSD < 2% |
Forced degradation studies should be performed on tiagabine bulk drug according to ICH guidelines [4].
Table 3: Recommended Stress Conditions
| Stress Condition | Conditions | Extent of Degradation |
|---|---|---|
| Acid Hydrolysis | 0.1M HCl, room temperature, 24h | Significant degradation |
| Base Hydrolysis | 0.1M NaOH, room temperature, 24h | Stable |
| Oxidative Degradation | 3% H₂O₂, room temperature, 24h | Significant degradation |
| Thermal Degradation | Solid state, 105°C, 24h | Significant degradation |
| Photolytic Degradation | Exposed to UV light, 24h | Significant degradation |
Procedure:
The following diagram illustrates the oxidative degradation pathway of tiagabine identified through LC/ESI-MSn and UPLC/HR-MS studies [5]:
Oxidative Degradation Protocol [5]:
This compound is synthesized as a single enantiomer, but chiral inversion can occur during synthesis. Monitoring chiral purity is essential [2] [3].
Method for Tiagabine HCl Enantiomers:
Method for Chiral Precursors:
Tiagabine formulations require stabilization with antioxidants [6].
Table 4: Recommended Formulation Composition
| Component | Quantity (per 100 parts tiagabine HCl) |
|---|---|
| Tiagabine HCl | 100 parts |
| Antioxidant (α-tocopherol) | 1-50 parts |
| Microcrystalline cellulose | 1000-10000 parts |
| Polyethylene glycol | 100-5000 parts |
| Magnesium stearate | 10-500 parts |
| Anhydrous lactose | 100-5000 parts |
Preparation Method:
The following diagram outlines a systematic approach to this compound analytical method development:
Methods should be validated according to ICH Q2(R1) guidelines [4]. This compound compendial methods are specified in USP monographs [7]. Forced degradation studies should follow ICH Q1A(R2) requirements [4].
Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor (GAT-1) [1] [2]. Its proposed mechanism for neuropathic pain is through the enhancement of GABAergic signaling in the central nervous system, which may dampen the hyperexcitability of pain pathways [3] [2] [4].
The diagram below illustrates this synaptic mechanism.
The tables below summarize key quantitative findings from studies on tiagabine for neuropathic pain.
Table 1: Clinical Study Evidence
| Study Reference | Design | Patient Population | Key Efficacy Findings | Dosage (Tiagabine) | Notes |
|---|
| Novak et al. (2001) [3] [5] | Open-label Pilot | 17 patients with painful sensory neuropathy | - 16-38% reduction in pain symptoms at 4-8 mg.
Table 2: Pre-Clinical and Adjunct Evidence
| Study Reference | Model/Context | Key Findings | Implication for Neuropathic Pain |
|---|---|---|---|
| Masocha (2016) [4] | Mouse model (Paclitaxel-induced pain) | GAT-1 inhibitor NO-711 prevented & reversed thermal hyperalgesia and cold allodynia. | Supports GAT-1 as a valid target for chemotherapy-induced neuropathic pain. |
| Luszczki et al. (2003) [6] [7] | Mouse seizure model (Drug Interaction) | Tiagabine + Gabapentin showed synergistic (supra-additive) anticonvulsant effect. | Suggests potential for rational polytherapy in pain, but requires clinical validation. |
Based on the synthesized literature, here is a detailed protocol for a clinical research study on tiagabine for neuropathic pain.
The workflow for implementing this protocol is outlined below.
The table below summarizes the key dosing recommendations for tiagabine when co-administered with hepatic enzyme-inducing drugs.
| Population | Dosing Scenario | Initial Dose | Titration & Maintenance | Key Pharmacokinetic Note |
|---|---|---|---|---|
| Adults & Adolescents (≥12 years) | With enzyme inducers | 4 mg once daily [1] | Increase by 4-8 mg/day at weekly intervals. Usual maintenance: 32–56 mg/day in 2-4 divided doses [1]. | Systemic exposure of a 56 mg dose in induced patients is comparable to a 22 mg dose in non-induced patients [1] [2]. |
| Without enzyme inducers | Use lower dose & slower titration [1] | Target maintenance: 15-30 mg/day [3]. | Systemic exposure of a 12 mg dose in non-induced patients is comparable to a 32 mg dose in induced patients [1] [2]. | |
| Pediatric (≥12 years) | With enzyme inducers | 4 mg once daily [1] | Increase to 4 mg twice daily in week 2. Titrate by 4-8 mg/day weekly. Max: 32 mg/day in 2-4 divided doses [1]. | Apparent clearance in children on inducers is fairly similar to that in induced adults [2]. |
Common hepatic enzyme-inducing antiepileptic drugs (AEDs) include carbamazepine, phenytoin, phenobarbital, and primidone [1] [2] [3]. When a patient is on a combination of enzyme-inducing and non-enzyme-inducing AEDs (e.g., carbamazepine and valproate), they should be treated as having induced hepatic enzymes for dosing purposes [1].
When designing studies involving tiagabine, controlling for the enzyme induction status of your subject population is paramount.
| Concentration | Vehicle | Storage Temperature | Stability Duration (≥90% potency) | Key Observations |
|---|---|---|---|---|
| 1 mg/mL [1] | Ora-Plus:Ora-Sweet (1:1) | 25°C | 70 days [1] | No changes in pH or physical appearance [1] |
| 1 mg/mL [1] | Ora-Plus:Ora-Sweet (1:1) | 4°C | 91 days [1] | No changes in pH or physical appearance [1] |
| 1 mg/mL [1] | 1% Methylcellulose:Simple Syrup (1:6) | 25°C | 42 days [1] | No changes in pH or physical appearance [1] |
| 1 mg/mL [1] | 1% Methylcellulose:Simple Syrup (1:6) | 4°C | 91 days [1] | No changes in pH or physical appearance [1] |
| 2 mg/mL [2] [3] | Ora-Plus:Ora-Sweet (1:1) | 23-25°C | 61 days [2] [3] | Slight discoloration (gray) after 30 days at 25°C, not linked to API degradation [2] [3] |
| 2 mg/mL [2] [3] | Ora-Plus:Ora-Sweet (1:1) | 3-5°C | 40 days [2] [3] | Potency was 87.7% at 61 days [2] [3] |
| 6 mg/mL [2] [3] | Ora-Plus:Ora-Sweet (1:1) | 23-25°C | 61 days [2] [3] | Slight discoloration (gray) after 30 days at 25°C, not linked to API degradation [2] [3] |
| 6 mg/mL [2] [3] | Ora-Plus:Ora-Sweet (1:1) | 3-5°C | 61 days [2] [3] | Stable for the full study period [2] [3] |
The stability data in the table above was generated using a validated stability-indicating high-performance liquid chromatography (HPLC) method. Below is a summary of a typical experimental workflow [2] [3].
Key Aspects of the Analytical Method [2] [3]:
What is the recommended beyond-use date for a tiagabine oral liquid? For a 1 mg/mL concentration, one source suggests a default stability period of 14 days when stored in a refrigerator can be used if specific stability data is unavailable [4]. However, the experimental data above shows that with an appropriate vehicle, stability can be significantly longer.
Does physical appearance correlate with tiagabine stability? Not necessarily. One study noted that suspensions stored at room temperature turned slightly gray after 30 days, but this color change was not attributed to the degradation of tiagabine itself, as no degradation products were detected by HPLC [2] [3]. Always use chemical assay data over visual inspection for stability judgments.
What are the critical factors to consider when developing a tiagabine suspension? The three most critical factors are:
The following method was validated for 26 antiepileptic drugs (AEDs) and can be adapted for troubleshooting tiagabine analysis [1].
| Validation Parameter | Result / Specification | Note / Implication |
|---|---|---|
| Sample Preparation | Fully automated protein precipitation & filtration (CLAM-2030) | Reduces manual error, improves reproducibility [1]. |
| Sample Volume | 100 μL plasma | Suitable for low-volume samples. |
| Internal Standard (IS) | Isotopically labeled IS for each analyte | Crucial for correcting matrix effects and injection variability [1]. |
| Chromatography Column | C18 (2.1 × 50 mm, 2.7 μm) | Standard column for reversed-phase separation. |
| Run Time | 4.5 minutes | Fast analysis for high throughput [1]. |
| Mass Spectrometry | ESI+/ESI- MRM on triple quadrupole | High specificity for target analytes [1]. |
| Linearity | R² > 0.99 for all 26 analytes | Excellent linear response across the calibrated range [1]. |
| Matrix Effects | <30% variation for 23/26 analytes | Acceptable; use of stable IS compensates for minor effects [1]. |
| Carryover | <2% for most AEDs (max <6.5%) | Negligible, but a strong wash phase is included in the gradient [1]. |
The overall workflow for this method, which integrates automated sample preparation with LC-MS/MS analysis, can be visualized as follows:
Based on the established method and analytical principles, here are common interference issues and their resolutions.
| Problem Phenomenon | Potential Root Cause | Recommended Resolution & Investigation |
|---|---|---|
| Low Sensitivity/High LOQ | Ion suppression from matrix; inefficient ionization. | Optimize MS source parameters; improve chromatographic separation to shift tiagabine retention time away from suppression zone; use stable IS for correction [1]. |
| Inaccurate Quantification | Presence of isobaric compounds; inconsistent recovery. | Confirm specificity of MRM transition; use stable IS; check sample preparation consistency (automation recommended) [1]. |
| Poor Chromatography | Column degradation; mobile phase issues; poor sample cleanup. | Replace guard column; freshly prepare mobile phases; ensure protein precipitation and filtration are effective [1]. |
| High Carryover | Contaminated autosampler needle or flow path. | Implement/optimize strong wash step in gradient; include needle wash steps; inspect and maintain hardware [1]. |
To prevent issues before they occur, consider these practices derived from the validated method:
| Question | Key Evidence Summary & Recommendations for Researchers |
|---|
| What is the standard titration schedule for tiagabine? | With Enzyme-Inducing AEDs (e.g., Carbamazepine, Phenytoin): • Initial: 4 mg once daily. • Titration: Increase by 4-8 mg/week. • Maintenance: 32-56 mg/day, administered in 2-4 divided doses [1] [2]. Without Enzyme-Inducing AEDs: • Maintenance: A lower target of 12-22 mg/day is recommended [1]. | | How does dosing frequency impact tolerability and efficacy? | • During Titration: TID dosing is significantly better tolerated than BID, leading to fewer patient dropouts [3]. • Long-Term Maintenance: After titration, BID and TID schedules show comparable efficacy and tolerability [3]. • Research Consideration: For clinical trial designs, a TID schedule during the initial titration phase may improve study completion rates. | | What is the evidence for tiagabine's efficacy? | • High Efficacy: A 2025 network meta-analysis of 53 RCTs ranked tiagabine as the most effective adjunctive therapy for drug-resistant focal epilepsy for achieving a 50% seizure reduction (SUCRA: 92.7%) [4]. • Relative Risk: Tiagabine was significantly more effective than placebo (RR = 4.07, 95% CI: 2.03–8.18) [4]. | | What are critical pharmacokinetic interactions? | • Enzyme Inducers: Coadministration with drugs like carbamazepine or primidone can decrease tiagabine plasma levels by ~60%, necessitating a higher dose range [1] [2]. • Enzyme Inhibitors: Coadministration with strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) is contraindicated or requires close monitoring due to the risk of increased tiagabine levels and toxicity [1]. | | What are the primary safety and tolerability concerns? | • Common AEs: Dose-related central nervous system effects such as dizziness, somnolence, and asthenia [4] [5]. • Titration Strategy: The 2005 open-label study confirmed that adverse events are more frequent during the titration phase and that their severity can be mitigated by using a TID schedule [3]. |
For researchers designing preclinical or clinical studies on tiagabine titration, the following methodologies from the literature can serve as references.
This protocol provides a framework for comparing dosing frequencies in a clinical population [3].
This methodology is used in animal models to characterize the synergistic effects of tiagabine in combination with other Antiepileptic Drugs (AEDs), which can inform rational polytherapy and titration strategies in complex cases [6].
The diagrams below illustrate tiagabine's cellular mechanism and a generalized experimental workflow for titration studies, which can aid in understanding and communicating research designs.
The table below summarizes the metabolites of tiagabine mentioned across the research literature.
| Metabolite Name | Metabolic Pathway | Notes on Characterization & Activity |
|---|---|---|
| 5-Oxotiagabine [1] | Thiophene ring oxidation | Specifically identified, but stated to not contribute to the pharmacodynamics of tiagabine. [1] |
| Glucuronide Conjugate(s) [1] | Glucuronidation | Mentioned as a pathway; exact structure(s) not specified in results. |
| At least two other metabolites [1] | Not specified | Noted as having been detected but not yet identified. |
While the identified literature does not contain a protocol for broad metabolite identification, it does provide a detailed method for quantifying tiagabine itself in serum, which could form the basis of an analytical workflow.
A published gas chromatography-mass spectrometry (GC-MS) method is suitable for the therapeutic drug monitoring of tiagabine and could be adapted for metabolic studies. [2] Key steps of the protocol are outlined below:
Based on the available information, here is a logical workflow you could follow for a more comprehensive metabolite identification study. The diagram below visualizes this process.
Your research efforts should be aware of the following specific limitations in the current public data:
Tiagabine (Gabitril) is a selective inhibitor of the human gamma-aminobutyric acid transporter 1 (GAT-1) [1] [2]. It functions as a GABA uptake inhibitor, increasing synaptic GABA levels to exert its anticonvulsant effects [1]. The molecular details of its binding have been explored through computational studies due to the historical lack of a 3D structure for GAT-1.
Key insights from steered molecular dynamics (SMD) and homology modeling studies are summarized in the table below [3]:
| Aspect | Key Findings & Residues |
|---|---|
| Primary Binding Site (S1) | Tiagabine binds in the central substrate binding site (S1), occluded from the extracellular space. |
| Key Residue Interactions | Interactions with residues such as Tyr60, Gly65, Tyr140, and Ser396 help stabilize the ligand in the S1 site. |
| Translocation Pathway | A secondary, interim substrate-binding site (S2) in the extracellular vestibule involves residues like Arg69, Asp281, Glu283, Asp287, and Lys448. |
| Sodium Ion Coordination | Interaction with sodium ions (e.g., Na1) within the transporter structure is crucial for substrate binding. |
The following workflow and detailed protocol are based on studies that used Steered Molecular Dynamics (SMD) to map the substrate translocation pathway in GAT-1 [3].
System Preparation
Simulation Parameters
Analysis of Results
Q1: With which proteins does tiagabine show significant plasma protein binding, and what is the risk of displacement interactions with other drugs? A1: The available scientific literature and drug monographs from my search do not provide specific details on tiagabine's extent of plasma protein binding (e.g., to albumin or alpha-1 acid glycoprotein) or its potential for pharmacokinetic displacement interactions with other drugs [1]. This remains a knowledge gap. It is recommended to consult the latest manufacturer's prescribing information or specialized pharmacokinetic databases for this data.
Q2: Our experimental results on tiagabine's binding are inconsistent. What could be the reason? A2: Inconsistencies can arise from several factors:
Q3: Are there known residues critical for tiagabine's binding that we should target for mutation in validation studies? A3: Yes, based on computational and homology modeling studies, the following residues are predicted to be critical and are strong candidates for mutagenesis experiments [3]:
Q1: What is the most critical factor affecting tiagabine's pharmacokinetics (PK) in a clinical research population? The most critical factor is the concomitant use of hepatic enzyme-inducing antiepileptic drugs (AEDs), such as carbamazepine, phenytoin, phenobarbital, or primidone. These drugs significantly increase the clearance of tiagabine [1] [2] [3]. Population analyses show that the central clearance of tiagabine is about 67% higher in patients taking these inducers compared to those who are not [2]. This means that subjects on enzyme-inducing AEDs will require higher and/or more frequent doses to achieve target plasma concentrations [4].
Q2: Does a diurnal variation in tiagabine exposure exist, and is it clinically relevant? Yes, a statistically significant diurnal variation in tiagabine pharmacokinetics has been observed during steady-state administration [1]. However, the reported effect size was small, and the study authors concluded it was possibly not clinically relevant [1]. For most research purposes, this variation may not require protocol adjustments, but it should be accounted for as a potential source of variability in plasma concentration data.
Q3: How do patient demographics like age and race impact tiagabine dosing? According to population studies, demographic variables like age, race, and smoking status were not found to be important in explaining the variability in tiagabine clearance [2]. Specifically, research in elderly volunteers showed that while a small statistical difference in exposure (AUC) was found compared to younger subjects, it was not deemed clinically relevant [4]. Therefore, dose adjustments based solely on age are not necessary [4]. The dominant factor remains the concomitant medication profile.
Q4: What is the key relationship between enzyme-inducing AEDs and tiagabine clearance? The co-administration of enzyme-inducing AEDs accelerates the metabolism of tiagabine, leading to a substantially increased clearance and a shorter elimination half-life. The following diagram illustrates this relationship and its consequences for dosing.
The table below summarizes key PK parameters for tiagabine across different patient populations and conditions, as reported in the search results. Note that AUC0-6 refers to the area under the curve over a 6-hour dosing interval, and the values are often dose-normalized (e.g., ng·hr/mL/mg) to allow for comparison.
| Patient Population / Condition | Clearance (CL/F) | Half-life (t₁/₂) | Dose-Normalized AUC | Primary Source |
|---|---|---|---|---|
| Adults (with enzyme-inducing AEDs) | 21.4 L/h [2] | 3.8 - 4.9 hours [1] | 39 ± 13 ng·hr/mL/mg (multiple-dose) [4] | [1] [4] [2] |
| Adults (without enzyme-inducing AEDs) | 12.8 L/h [2] | ~7.0 hours (historical controls) [1] | 72 ± 20 ng·hr/mL/mg (multiple-dose, healthy young) [4] | [1] [4] [2] |
| Elderly (without enzyme-inducing AEDs) | Not significantly different from young adults | Not significantly different from young adults | 103 ± 29 ng·hr/mL/mg (multiple-dose) [4] | [4] |
| Children (with enzyme-inducing AEDs) | 207 ± 91 mL/min [3] | 3.2 hours [3] | 92.4 ± 56.7 ng·hr/mL/mg [3] | [3] |
| Children (taking Valproate) | 96 ± 39 mL/min [3] | 5.7 hours [3] | 176.5 ± 54.7 ng·hr/mL/mg [3] | [3] |
For researchers designing their own studies, here are the methodologies from two pivotal trials.
1. Protocol: Steady-State PK and Diurnal Variation Study This methodology is adapted from the 1995 study by et al. [1].
2. Protocol: Single-Dose PK in Pediatric Patients This methodology is adapted from the 1997 study by et al. [3].
When planning experiments or clinical trials with tiagabine, please note:
The following tables consolidate tiagabine's performance and characteristics against other common Antiseizure Medications (ASMs).
Table 1: Comparative Efficacy in Seizure Types
| Drug | Focal Onset Seizures | Generalized Tonic-Clonic Seizures | Absence Seizures | Key Supporting Evidence |
|---|---|---|---|---|
| Tiagabine | Adjunctive therapy [1] [2] | Not indicated | Not indicated | Cochrane Review: 3x more effective than placebo as add-on for focal seizures [2] |
| Valproate | Effective | First-line [3] | First-line (with Ethosuximide) [3] | Network Meta-Analysis: Best option for absence seizures; effective for tonic-clonic [3] |
| Lamotrigine | First-line [4] | Effective [3] | Less effective than Valproate/Ethosuximide [3] | Network Meta-Analysis: Highest probability for seizure freedom in generalized tonic-clonic seizures [3] |
| Levetiracetam | First-line [4] | Effective [3] | - | Network Meta-Analysis & Real-World Study: As effective as valproate for tonic-clonic seizures; effective add-on for focal seizures [3] [5] |
| Topiramate | First-line [4] | Effective [3] | - | Real-World Study: Effective add-on for both focal and generalized epilepsy [5] |
| Oxcarbazepine | First-line [4] | - | - | Real-World Study: Highly effective add-on for focal epilepsy [5] |
Table 2: Key Characteristics and Study Data
| Drug | Primary Mechanism of Action | 50% Responder Rate (Add-on to Valproate) | Common Adverse Effects |
|---|---|---|---|
| Tiagabine | Selective GABA reuptake inhibitor (GAT-1) [6] [1] | Data not specific to Valproate combo | Dizziness, asthenia, nervousness, tremor, somnolence [1] [2] |
| Lamotrigine | Sodium channel modulator | 89.6% (Generalized Epilepsy) [5] | Rash, dizziness, headache |
| Levetiracetam | SV2A synaptic vesicle protein modulator | 77.9% (Generalized); 79.3% (Focal) [5] | Somnolence, asthenia, behavioral changes |
| Oxcarbazepine | Sodium channel modulator | 81.0% (Generalized); 88.9% (Focal) [5] | Dizziness, somnolence, hyponatremia |
| Topiramate | Multiple: Sodium channel, AMPA receptor, carbonic anhydrase inhibition | 77.7% (Generalized); 75.9% (Focal) [5] | Cognitive impairment, weight loss, paresthesia, fatigue [7] |
For researchers, understanding the evidence base for these comparisons is crucial. Here are outlines of key experimental designs from the cited literature.
1. Randomized Controlled Trials (RCTs) for Add-On Therapy This is the standard for establishing efficacy of new ASMs like tiagabine.
2. Network Meta-Analysis for Comparative Efficacy This method allows comparison of multiple drugs simultaneously, even if they have not been directly compared in head-to-head trials.
3. Real-World Comparative Effectiveness Studies These studies complement RCTs by providing evidence from routine clinical practice.
The efficacy and side-effect profile of an ASM are directly linked to its mechanism. The diagram below illustrates the synaptic targets of tiagabine and other common ASMs.
The search results confirm that Tiagabine (TGB) is a recognized antiepileptic drug that can be monitored [1]. However, recent reviews on TDM methods, even those listing Tiagabine as a drug to be monitored, do not include specific, validated analytical procedures for it in their summarized data [1].
In contrast, other newer AEDs like Cenobamate have dedicated, fully detailed validation methods published [2]. The table below compares the available information.
| Antiepileptic Drug (AED) | Availability of Detailed TDM Validation Method |
|---|---|
| Tiagabine (TGB) | Not found in the search results |
| Cenobamate (CNB) | Available (e.g., UHPLC-MS/MS method detailed) [2] |
| Multiple AEDs (e.g., Carbamazepine, Levetiracetam, etc.) | Available (e.g., a validated method for 26 AEDs) [3] |
Although a Tiagabine-specific protocol was not found, a closely related study provides a robust validation framework that can be used as a template [3]. This method for 26 AEDs was validated according to FDA and EMA guidelines and used a CLAM-2030 system for automated sample preparation coupled with LC-MS/MS for detection.
Key validation parameters and the reported results from this study are as follows [3]:
| Validation Parameter | Result / Standard Achieved |
|---|---|
| Linearity | R² > 0.99 for all 26 analytes |
| Precision | Within-run: <15% at LLOQ; Between-run: <10% for most AEDs |
| Accuracy | Within ±10% of nominal concentrations |
| Matrix Effects | Variation <30% for 23 out of 26 analytes |
| Carry-over | <2% for most AEDs |
| Calibration Stability | Maintained over 5 days (concentration & area variation <10%) |
The general workflow of this method is illustrated below. A Tiagabine-specific method would likely follow a similar process.
Tiagabine functions by selectively inhibiting the gamma-aminobutyric acid transporter 1 (GAT-1). This inhibition blocks the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft back into the presynaptic neuron, thereby increasing synaptic GABA levels and enhancing inhibitory neurotransmission [1] [2] [3].
Key Experimental Evidence:
The table below summarizes the comparative preclinical anticonvulsant profiles of tiagabine and other newer generation antiepileptic drugs, demonstrating its unique potency in specific models [2].
| Drug | Primary Mechanism of Action | ED₅₀ vs. PTZ Tonic Seizures (μmol/kg, i.p.) | ED₅₀ vs. Sound-Induced Seizures (μmol/kg, i.p.) | Therapeutic Index (TI) in Mice |
|---|---|---|---|---|
| Tiagabine | GAT-1 inhibitor | 2 | 1 | Lowest |
| Lamotrigine | Sodium channel blocker | 9 | 6 | Highest |
| Gabapentin | Alpha-2-delta subunit of voltage-gated calcium channels | 185 | 66 | Intermediate |
| Vigabatrin | GABA transaminase inhibitor | 2322 | 3883 | Intermediate |
Abbreviations: ED₅₀ = Effective Dose 50%; PTZ = Pentylenetetrazol; i.p. = intraperitoneal.
Key findings from the comparison:
The validation of tiagabine's selectivity and efficacy relies on several key experimental methodologies.
This computational method is used to study the stability and interactions of the tiagabine-hGAT1 complex at an atomic level.
The following diagram illustrates the ligand-binding process explored through MD simulations.
This experiment measures the binding affinity of tiagabine for hGAT1 and assesses its selectivity against other related receptors or transporter subtypes [5].
These tests evaluate the efficacy of tiagabine in live animal models of seizures [2].
The table below summarizes key efficacy and safety outcomes for tiagabine as add-on therapy for drug-resistant focal epilepsy, primarily based on a 2019 Cochrane systematic review of randomized controlled trials [1].
| Outcome | Result (Tiagabine vs. Placebo) | Certainty of Evidence |
|---|---|---|
| ≥50% Seizure Reduction | RR 3.16 (95% CI 1.97 to 5.07); 3 times more effective [1] | High [1] |
| Treatment Withdrawal | RR 1.81 (95% CI 1.25 to 2.62); nearly twice as likely to withdraw [1] | Moderate [1] |
| Dizziness | RR 1.69 (95% CI 1.13 to 2.51) [1] | Moderate [1] |
| Tremor | RR 4.56 (95% CI 1.00 to 20.94); over 4 times more likely [1] | Low [1] |
| Fatigue | RR 1.38 (95% CI 0.89 to 2.14) [1] | Moderate [1] |
| Long-Term Tolerability | Adverse event profile (e.g., tiredness, headache, dizziness) remains comparable over 6-24+ months [2] | N/A (Long-term observational data) |
For researchers, the methodologies from these key studies provide a framework for evaluating tiagabine.
1. Cochrane Systematic Review (2019) [1]
2. Long-Term Safety Study (2000) [2]
3. Summary of 53 Trials (1999) [3]
While direct comparative studies are limited, the following data from drug information resources can provide context. Note that the ratings below are based on user reviews and are not clinically verified.
| Drug (Generic) | User Rating (for Epilepsy) | Reported Positive Effect | Reported Negative Effect | Commonly Reported Side Effects |
|---|---|---|---|---|
| Tiagabine | 7.4/10 (8 ratings) [4] | 63% [4] | 25% [4] | Dizziness, Tremor, Fatigue [1] |
| Cenobamate (Xcopri) | 8.1/10 (45 ratings) [4] | 71% [4] | 4% [4] | Drowsiness, dizziness, double vision [4] |
| Levetiracetam (Keppra) | 5.7/10 (310 ratings) [4] | 43% [4] | 34% [4] | Drowsiness, behavioral changes [4] |
| Oxcarbazepine (Trileptal) | 7.8/10 (386 ratings) [5] | 70% [5] | 13% [5] | Dizziness, fatigue, headache [5] |
Tiagabine has a specific and well-defined mechanism of action, which is distinct from many other antiseizure medications.
It is important to note the following limitations in the available data:
The following table consolidates the key experimental findings on the interaction between tiagabine and the serum albumins.
| Aspect | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) |
|---|---|---|
| Binding Site | Sudlow's site II (identified via competition with dansylsarcosine) [1] | Sudlow's site II (identified via competition with dansylsarcosine) [1] |
| Primary Binding Force | Hydrophobic interactions (ΔH > 0, ΔS > 0) [1] | Hydrophobic interactions (ΔH > 0, ΔS > 0) [1] |
| Impact on Protein Structure | No obvious conformational change observed [1] | No obvious conformational change observed [1] |
| Effect on Thermal Stability | Slight increase in thermal stability [1] | Slight increase in thermal stability [1] |
| Structural Homology | Reference protein (585 amino acids, one tryptophan residue Trp-214) [1] | 76% sequence homology with HSA (583 amino acids, two tryptophan residues Trp-134 and Trp-213) [1] [2] |
The data in the summary table was generated using several sophisticated biophysical techniques. Here is a detailed look at the key methodologies employed in the studies.
Differential Scanning Calorimetry (DSC)
Isothermal Titration Calorimetry (ITC)
Fluorescence Spectroscopy
The diagram below illustrates the logical workflow and key findings from the experimental studies on tiagabine-serum albumin binding.
The experimental data provides clear insights for drug development professionals:
The table below summarizes the key metabolic stability and pharmacokinetic parameters of Tiagabine across available species data.
| Parameter | Humans | Rats (Preclinical Model) |
|---|---|---|
| Primary Metabolic Enzymes | CYP3A4 (major); potential minor roles for CYP1A2, 2D6, 2C19; Glucuronidation [1] | Information not explicitly stated in results |
| Key Metabolites | 5-Oxo-tiagabine (inactive); Glucuronide conjugates; ≥2 other unidentified metabolites [1] | Information not explicitly stated in results |
| Elimination Half-Life | 7-9 hours (healthy, non-induced); 2-5 hours (with enzyme-inducing AEDs) [1] [2] | Information not fully quantified; elimination from brain extracellular fluid is 3x slower than from blood [3] |
| Clearance | 109 mL/min (systemic, healthy subjects); increases ~60% with enzyme-inducing drugs [1] | Information not explicitly stated in results |
| Oral Bioavailability | ~90% [1] [4] | Information not explicitly stated in results |
| Protein Binding | ~96% (to albumin and α1-acid glycoprotein) [1] | Information not explicitly stated in results |
| Route of Excretion | Feces (63%), Urine (25%), primarily as metabolites; ~2% excreted unchanged [1] | Information not explicitly stated in results |
The following are methodologies used to generate the pharmacokinetic and metabolic data.
1. Human Pharmacokinetic Studies
2. Rat Brain Distribution Kinetics
The diagram below illustrates the primary metabolic pathways of Tiagabine in humans, as currently understood.
The available data has limitations for a full cross-species comparison:
To perform a complete metabolic stability comparison, you may need to consult additional specialized resources or primary literature for data on: